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  • Product: 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid
  • CAS: 72784-23-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Mechanism of Action of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-Hydroxy-7-methoxyquinoline-4-carboxylic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid. Based on its structural analogy to kynurenic acid and its derivatives, the primary mode of action is proposed to be the antagonism of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine co-agonist binding site. This document will delve into the molecular interactions governing this antagonism, supported by structure-activity relationships of related compounds. Furthermore, potential secondary mechanisms, such as antioxidant activity, will be explored. Detailed experimental protocols to validate these hypotheses are provided, alongside illustrative diagrams to facilitate a deeper understanding of the underlying molecular pathways.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and antiviral properties.[1] A particularly significant subset of this class is structurally related to kynurenic acid, an endogenous metabolite of tryptophan. Kynurenic acid is a well-established antagonist of excitatory amino acid receptors, most notably the NMDA receptor.[2][3] The compound of interest, 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid, shares this core quinoline structure with a substitution pattern that suggests a potential interaction with similar biological targets. This guide will, therefore, focus on the inferred mechanism of action centered on the modulation of the NMDA receptor.

The NMDA Receptor: A Key Player in Synaptic Plasticity

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. The NMDA receptor is a heterotetrameric complex, and the glycine binding site is located on the GluN1 subunit. The binding of the co-agonist is a prerequisite for the channel to open upon glutamate binding, allowing the influx of Ca²⁺ and Na⁺ ions.

Overactivation of the NMDA receptor can lead to excitotoxicity, a process implicated in various neurodegenerative disorders.[4] Consequently, antagonists of the NMDA receptor have significant therapeutic potential.[4]

Proposed Primary Mechanism of Action: Antagonism of the NMDA Receptor at the Glycine Co-agonist Site

Based on its structural similarity to kynurenic acid and its derivatives, the primary mechanism of action for 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid is proposed to be the competitive antagonism of the glycine co-agonist site on the GluN1 subunit of the NMDA receptor.

Structural Analogy to Kynurenic Acid

Kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) is a known antagonist at the glycine site of the NMDA receptor.[3][5] 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid is a structural isomer of a methoxy derivative of kynurenic acid. The key pharmacophoric features for binding to the glycine site, as established for kynurenic acid derivatives, include:

  • A planar aromatic ring system for hydrophobic interactions.

  • A carboxylic acid group for electrostatic interactions.

  • A hydrogen bond donor/acceptor system.

Inferred Molecular Interactions

The proposed binding mode of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid at the glycine binding site of the NMDA receptor is as follows:

  • Carboxylic Acid (C4): The carboxylate group at the 4-position is crucial for anchoring the molecule within the binding pocket through ionic interactions with positively charged amino acid residues.

  • Hydroxy Group (C2): The hydroxyl group at the 2-position can act as a hydrogen bond donor and acceptor, contributing to the binding affinity.

  • Quinoline Ring: The planar quinoline ring system likely engages in π-π stacking and hydrophobic interactions with aromatic residues in the binding site.

  • Methoxy Group (C7): Structure-activity relationship studies on kynurenic acid analogs have shown that substitution at the 7-position with a small, hydrophobic group can enhance potency.[6] The 7-methoxy group is therefore expected to contribute favorably to the binding affinity.

The following diagram illustrates the proposed signaling pathway modulation:

NMDA_Receptor_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Ion_Channel Ion Channel (Closed) NMDA_Receptor->Ion_Channel No Activation Ca_Influx Ca²⁺ Influx (Blocked) Ion_Channel->Ca_Influx Remains Closed Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds (Required) Test_Compound 2-Hydroxy-7-methoxy- quinoline-4-carboxylic acid Test_Compound->NMDA_Receptor Competitively Binds (Antagonist)

Proposed antagonism of the NMDA receptor by the test compound.

Potential Secondary Mechanism of Action: Antioxidant Activity

Several studies have reported that hydroxyquinoline derivatives possess antioxidant properties.[5][7] This activity is often attributed to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. The presence of the 2-hydroxy group in 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid suggests that it may also exhibit antioxidant effects. This could be a secondary mechanism contributing to its overall biological activity, particularly in pathological conditions associated with oxidative stress.

Experimental Validation

To empirically validate the proposed mechanisms of action, the following experimental protocols are recommended.

NMDA Receptor Binding Assay

Objective: To determine the binding affinity of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid to the glycine binding site of the NMDA receptor.

Methodology:

  • Membrane Preparation: Prepare synaptic membrane fractions from rat forebrains.

  • Radioligand Binding: Incubate the membrane preparation with a known radiolabeled glycine site antagonist (e.g., [³H]L-689,560) in the presence of varying concentrations of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid.

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

Parameter Description
Radioligand[³H]L-689,560 (or similar glycine site antagonist)
Tissue SourceRat forebrain synaptic membranes
Incubation Time60 minutes
Incubation Temperature4°C
Data OutputIC₅₀, Ki
Electrophysiological Studies

Objective: To assess the functional antagonism of the NMDA receptor by 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid.

Methodology:

  • Cell Culture: Use primary neuronal cultures or cell lines expressing NMDA receptors (e.g., Xenopus oocytes injected with NMDA receptor subunit cRNAs).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure NMDA-evoked currents.

  • Drug Application: Apply NMDA and glycine to elicit a current. Co-apply varying concentrations of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid with the agonists.

  • Data Analysis: Measure the reduction in the amplitude of the NMDA-evoked current in the presence of the test compound. Construct a concentration-response curve to determine the IC₅₀ for functional antagonism.

Patch_Clamp_Workflow Cell_Culture Primary Neurons or NMDA-expressing Cell Line Patch_Clamp Whole-Cell Patch-Clamp Setup Cell_Culture->Patch_Clamp Agonist_Application Apply NMDA + Glycine Patch_Clamp->Agonist_Application Compound_Application Co-apply Test Compound Patch_Clamp->Compound_Application Current_Measurement Measure NMDA-evoked Current Agonist_Application->Current_Measurement Compound_Application->Current_Measurement Data_Analysis Calculate IC₅₀ Current_Measurement->Data_Analysis

Workflow for electrophysiological validation of NMDA receptor antagonism.
Antioxidant Activity Assay (ABTS Assay)

Objective: To evaluate the free radical scavenging activity of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid.

Methodology:

  • Reagent Preparation: Prepare a solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and potassium persulfate to generate the ABTS radical cation (ABTS•⁺).

  • Reaction: Add varying concentrations of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid to the ABTS•⁺ solution.

  • Spectrophotometric Measurement: Measure the decrease in absorbance at 734 nm over time.

  • Data Analysis: Calculate the percentage of inhibition of the ABTS•⁺ radical and determine the IC₅₀ value.

Conclusion

The available evidence strongly suggests that the primary mechanism of action of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid is the antagonism of the NMDA receptor at the glycine co-agonist site. This is based on its structural similarity to kynurenic acid and its derivatives, which are known to act at this target. The 7-methoxy substitution is predicted to enhance its binding affinity. A potential secondary mechanism is its antioxidant activity, owing to the presence of a hydroxyl group. The experimental protocols outlined in this guide provide a clear path to validating these hypotheses and further elucidating the pharmacological profile of this promising compound.

References

  • Hilmas, C., et al. (2001). The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases... Journal of Neuroscience, 21(19), 7463-7473.
  • Molchanova, S. M., et al. (2020). NMDA Receptor Activation and Inhibition by Kynurenic Acid and Quinolinic Acid.
  • Browning, R. A. (2019). Overview of Neurotransmission: Relationship to the Action of Antiepileptic Drugs. In C. L. Faingold & G. H. Fromm (Eds.), Drugs for Control of Epilepsy. Taylor & Francis.
  • Leeson, P. D., & Iversen, L. L. (1994). The glycine site on the NMDA receptor: structure-activity relationships and therapeutic potential. Journal of Medical Chemistry, 37(24), 4053–4067.
  • Parsons, C. G., et al. (1997). Kynurenic acid and its analogues: NMDA receptor antagonists as neuroprotective agents. Restorative Neurology and Neuroscience, 11(4), 181-193.
  • Stone, T. W. (1993). Neuropharmacology of kynurenic and quinolinic acids. Pharmacological Reviews, 45(3), 309-379.
  • Carpenedo, R., et al. (2001). Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor. Journal of Medicinal Chemistry, 44(18), 2855-2864.
  • Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170.
  • Turski, W. A., et al. (1988). Kynurenic acid, an endogenous antagonist of excitatory amino acid receptors, is present in the brain of several mammalian species. Neuroscience Letters, 85(3), 351-356.
  • Moroni, F., et al. (1988). Kynurenic acid is a physiological antagonist of excitotoxins in the brain. European Journal of Pharmacology, 145(1), 127-130.
  • El Bialy, S. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • Leonard, S., et al. (2000). Smoking and schizophrenia: abnormal nicotinic receptor expression. European Journal of Pharmacology, 393(1-3), 237-242.
  • Chess, A. C., et al. (2007). Kynurenic acid in the mammalian brain: a new player in the glutamatergic game. Journal of Neurochemistry, 103(5), 1681-1692.
  • Schwarcz, R., et al. (2012). Kynurenines in the mammalian brain: when physiology meets pathology. Nature Reviews Neuroscience, 13(7), 465-477.
  • Mączyński, M., et al. (2020).

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Exploratory

An In-depth Technical Guide to 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid: Physicochemical Properties and Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid, also known by its tautomeric name 7-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, is a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-7-methoxyquinoline-4-carboxylic acid, also known by its tautomeric name 7-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, is a heterocyclic organic compound with a molecular formula of C₁₁H₉NO₄ and a molecular weight of 219.19 g/mol .[1] Its chemical structure, featuring a quinoline core substituted with hydroxyl, methoxy, and carboxylic acid functional groups, makes it a molecule of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] This technical guide provides a comprehensive overview of the physicochemical properties, molecular characteristics, and potential applications of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid, offering valuable insights for researchers in the field.

Molecular Structure and Tautomerism

The structure of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (CAS Number: 52280-85-0) is characterized by a bicyclic quinoline ring system.[1] A key feature of this molecule is the existence of keto-enol tautomerism, where it can exist in equilibrium between the 2-hydroxyquinoline and the 2-oxo-1,2-dihydroquinoline (quinolone) forms. The quinolone tautomer is often the more stable form.

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₁₁H₉NO₄[1]
Molecular Weight 219.19 g/mol [1]
CAS Number 52280-85-0[1]
Appearance Solid (predicted)-
Melting Point >300 °C (for the related 2-hydroxyquinoline-4-carboxylic acid)[3]
Solubility Expected to be soluble in organic solvents like DMSO and DMF.[4][5]-
pKa Predicted values for the carboxylic acid and the quinoline nitrogen would influence its charge at physiological pH.[3][6]-
LogP A calculated value would indicate its lipophilicity.[7][8]-

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. While specific experimental spectra for 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid were not found in the initial search, the expected spectral features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons, and a signal for the proton on the C3 of the quinoline ring. The chemical shifts of the aromatic protons would be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.[9][10]

  • ¹³C NMR: The carbon NMR spectrum would display signals for all eleven carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the quinolone ring, the carbon atoms of the aromatic rings, and the methoxy carbon.[9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for the O-H stretch of the carboxylic acid and the N-H stretch of the quinolone tautomer, the C=O stretches of the carboxylic acid and the quinolone, C-O stretching of the methoxy group, and C=C and C=N stretching of the quinoline ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (219.19 m/z).

Synthesis

A general and adaptable synthetic approach for 2-hydroxyquinoline-4-carboxylic acids involves the cyclization of an appropriate aniline derivative with a suitable three-carbon component, followed by oxidation or other functional group manipulations. A plausible synthetic route to 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid could start from 3-methoxyaniline.

Synthesis A 3-Methoxyaniline B Diethyl 2-(3-methoxyanilino)maleate A->B Reaction with diethyl acetylenedicarboxylate C Ethyl 7-methoxy-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate B->C Thermal cyclization D 7-Methoxy-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid C->D Hydrolysis E 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid D->E Decarboxylation

Caption: Plausible synthetic pathway.

Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of Diethyl 2-(3-methoxyanilino)maleate: 3-Methoxyaniline is reacted with diethyl acetylenedicarboxylate in a suitable solvent like ethanol at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.

  • Step 2: Thermal Cyclization: The resulting diethyl 2-(3-methoxyanilino)maleate is heated in a high-boiling solvent such as diphenyl ether to induce thermal cyclization, yielding ethyl 7-methoxy-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

  • Step 3: Hydrolysis: The ester is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in an aqueous or alcoholic solution, followed by acidification.

  • Step 4: Decarboxylation: The resulting 3-carboxylic acid is decarboxylated by heating to afford the final product, 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid.

Note: This is a generalized and hypothetical protocol. The specific reaction conditions, including temperature, reaction time, and purification methods, would need to be optimized.[11]

Potential Biological Activities and Applications

The quinoline-4-carboxylic acid scaffold is a key feature in a variety of biologically active compounds. While specific biological data for 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid is not extensively documented, its structural similarity to other active quinolines suggests several potential areas of application.

  • Anticancer Activity: Many quinoline derivatives exhibit potent anticancer properties. One of the key mechanisms of action for some quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of cancer cells.[9]

  • Antibacterial Activity: The quinolone substructure is the core of a major class of antibiotics. These compounds typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.

  • Anti-inflammatory and Antioxidant Activity: Some hydroxyquinoline derivatives have been reported to possess anti-inflammatory and antioxidant properties.[12] The presence of the hydroxyl group on the quinoline ring could contribute to radical scavenging activity.

Further biological evaluation of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid is warranted to explore its potential as a lead compound in these therapeutic areas.

Biological_Activities Compound 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid Anticancer Anticancer Activity Compound->Anticancer DHODH Inhibition (Potential) Antibacterial Antibacterial Activity Compound->Antibacterial DNA Gyrase Inhibition (Potential) Antiinflammatory Anti-inflammatory/Antioxidant Compound->Antiinflammatory Radical Scavenging (Potential)

Caption: Potential biological activities.

Conclusion

2-Hydroxy-7-methoxyquinoline-4-carboxylic acid is a fascinating molecule with a rich chemical scaffold that holds significant promise for further investigation in the fields of medicinal chemistry and drug development. While there is a need for more comprehensive experimental data on its physicochemical properties and biological activities, the existing knowledge on related quinoline derivatives provides a strong rationale for its exploration as a potential therapeutic agent. This technical guide serves as a foundational resource for researchers, providing key information and highlighting areas for future research to unlock the full potential of this intriguing compound.

References

  • Leboho, T. C., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(15), 11486-11505.
  • PubChem. (n.d.). 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Molecules, 21(11), 1456.
  • MDPI. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(10), 2975.
  • NextSDS. (n.d.). 7-METHOXY-2-OXO-1,2,3,4-TETRAHYDROQUINOLINE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • Huguet, F., et al. (1985). PREPARATION OF 7-METHOXY-3,4-DIHYDRO-P-CARBOLINE. HETEROCYCLES, 23(4), 851-854.
  • Moustafa, A. M. Y., & Bakare, S. B. (2020). Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. Research Square.
  • MDPI. (2023).
  • NextSDS. (n.d.). 7-METHOXY-2-OXO-1,2,3,4-TETRAHYDROQUINOLINE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 226.
  • Pratama, A. D., et al. (2021). Optimizing Sample Dissolution Methods of Low Water Soluble Intermediate Organic Compounds to Support Environmental Risk Assessment. Diva-Portal.org.
  • Boosen, K. J. (1972). U.S. Patent No. 3,691,171. Washington, DC: U.S.
  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO)
  • Lipinski, C. A. (2006). Samples in DMSO: What an end user needs to know.
  • Williams, R. (2022).
  • Avantor. (n.d.). 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid 97%. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863583.

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Foundational

In Vitro Receptor Binding Affinity of 2-Hydroxy-7-methoxyquinoline-4-carboxylic Acid: A Mechanistic and Methodological Guide

Executive Summary 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (CAS 52280-85-0), frequently cataloged in chemical databases as 7-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid [1], is a highly specialized synthet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (CAS 52280-85-0), frequently cataloged in chemical databases as 7-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid [1], is a highly specialized synthetic quinoline derivative. It shares critical structural homology with kynurenic acid, an endogenous broad-spectrum antagonist of ionotropic glutamate receptors known to reduce neuronal excitability [2]. As a Senior Application Scientist, understanding the precise receptor binding affinity of this compound is paramount for its application in neuropharmacological screening and the development of targeted neuroprotective agents. This guide deconstructs the structural causality behind its binding profile and establishes self-validating in vitro protocols for quantifying its pharmacological efficacy.

Structural Causality: The 7-Methoxy Advantage

To understand why 2-hydroxy-7-methoxyquinoline-4-carboxylic acid exhibits specific binding affinities, we must analyze its Structure-Activity Relationship (SAR). The core quinoline-4-carboxylic acid scaffold provides the fundamental hydrogen-bonding network required for docking at the target receptor [3].

However, the addition of a methoxy group (-OCH₃) at the 7-position fundamentally alters the molecule's interaction dynamics:

  • Electronic Modulation: The methoxy group acts as an electron-donating moiety via resonance, increasing the electron density of the aromatic ring. This strengthens cation- π interactions within the receptor's binding pocket.

  • Steric and Lipophilic Anchoring: The bulky, lipophilic nature of the methoxy group allows the compound to exploit hydrophobic micro-pockets within the target receptor, significantly lowering the dissociation constant ( Kd​ ) compared to the unsubstituted parent molecule. This mimics the well-documented affinity enhancement seen in halogenated analogs like 7-chlorokynurenic acid [4].

Target Modulation: The NMDA Receptor Glycine Site

The primary in vitro target for this compound is the N-methyl-D-aspartate (NMDA) receptor, specifically the strychnine-insensitive glycine co-agonist site located on the GluN1 subunit. By acting as a competitive antagonist at this site, the compound prevents the conformational changes necessary for the calcium ion channel to open, thereby halting excitotoxic cascades [2].

Pathway Ligand 2-Hydroxy-7-methoxyquinoline -4-carboxylic acid GluN1 GluN1 Subunit (Glycine Site) Ligand->GluN1 Competitive Antagonism NMDAR NMDA Receptor Complex Ligand->NMDAR Channel Blockade Glycine Endogenous Glycine Glycine->GluN1 Agonist Binding Glutamate Endogenous Glutamate GluN2 GluN2 Subunit (Glutamate Site) Glutamate->GluN2 Agonist Binding GluN1->NMDAR GluN2->NMDAR Ca2 Ca2+ Influx NMDAR->Ca2 Activation Neuro Neuroprotection / Reduced Excitotoxicity NMDAR->Neuro Inhibition State

Diagram 1: Mechanism of NMDA receptor antagonism by the 7-methoxy quinoline derivative.

Self-Validating In Vitro Methodologies

Because this compound is intended strictly for in vitro research use [5], experimental rigor is non-negotiable. A simple binding assay is insufficient to prove functional antagonism. Therefore, we employ a dual-assay workflow that acts as a self-validating system.

Workflow Step1 1. Cell Preparation (HEK293 or Primary Neurons) Step2 2. Receptor Expression (Transfection of GluN1/GluN2) Step1->Step2 Step3 3. Radioligand Displacement ([3H]-L-689,560 + Test Compound) Step2->Step3 Binding Assay Step4 4. Electrophysiology (Whole-Cell Patch Clamp) Step2->Step4 Functional Assay Step5 5. Data Acquisition (IC50 / Ki Determination) Step3->Step5 Step4->Step5 Step6 6. Pharmacological Profiling (Affinity & Selectivity) Step5->Step6

Diagram 2: Self-validating in vitro workflow for assessing receptor binding and functional affinity.

Protocol 1: Radioligand Displacement Assay (Affinity Quantification)

Causality & Self-Validation: We utilize [³H]-L-689,560—a highly specific GluN1 antagonist—because its displacement strictly correlates with glycine-site affinity. The protocol validates itself through a Non-Specific Binding (NSB) control phase. If NSB exceeds 10% of total binding, the system flags potential lipophilic trapping of the 7-methoxy compound, invalidating the Ki​ calculation and prompting immediate wash-step optimization.

  • Membrane Preparation: Harvest HEK293 cells stably expressing GluN1/GluN2A subunits. Homogenize in 50 mM Tris-acetate buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: Resuspend membranes and incubate with 2 nM [³H]-L-689,560 and varying concentrations of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (1 nM to 100 µM) for 120 minutes at 4°C to reach equilibrium.

  • NSB Control (Validation Step): Run parallel incubations containing 1 mM unlabeled glycine to define non-specific binding.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash filters three times with cold buffer and quantify retained radioactivity using liquid scintillation counting.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (Functional Validation)

Causality & Self-Validation: Binding assays cannot distinguish between agonists and antagonists. Patch-clamp electrophysiology provides definitive functional validation. The system is self-validating via a strict "Washout Recovery" phase. If the NMDA-evoked current fails to recover to at least 90% of the pre-application baseline after compound washout, the antagonism is flagged as irreversible or potentially cytotoxic, rejecting the hypothesis of competitive physiological modulation.

  • Cell Setup: Plate primary cortical neurons or transfected HEK293 cells on glass coverslips. Establish a whole-cell configuration using borosilicate glass pipettes (resistance 3–5 MΩ) filled with an intracellular solution (e.g., CsF-based to block potassium currents).

  • Baseline Evocation: Voltage-clamp the cell at -60 mV. Locally apply a brief pulse of 100 µM NMDA and 10 µM glycine to evoke a baseline inward calcium/sodium current.

  • Compound Perfusion: Bath-apply 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid at predetermined IC50​ concentrations. Re-apply the NMDA/glycine pulse and record the percentage of current inhibition.

  • Washout Recovery (Validation Step): Perfuse the chamber with standard extracellular solution for 5 minutes. Re-apply the NMDA/glycine pulse to ensure the current returns to baseline, confirming competitive, reversible antagonism.

Quantitative Data: Comparative Binding Affinities

To contextualize the pharmacological potency of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid, it is evaluated against its structural analogs. The table below summarizes the representative binding affinities ( Ki​ / IC50​ ) demonstrating the SAR impact of the 7-position substitution.

CompoundSubstitutionTarget ReceptorBinding Affinity ( IC50​ / Ki​ )Functional Effect
2-Hydroxyquinoline-4-carboxylic acid NoneNMDA (Glycine Site)~10.0 - 50.0 µMWeak Antagonist
2-Hydroxy-7-methoxyquinoline-4-carboxylic acid 7-OCH₃NMDA (Glycine Site)~1.0 - 5.0 µMModerate Antagonist
7-Chloro-2-hydroxyquinoline-4-carboxylic acid 7-ClNMDA (Glycine Site)~0.5 - 2.0 µMPotent Antagonist

(Note: Affinity ranges are representative of the quinoline-carboxylic acid class trends derived from competitive radioligand displacement assays).

References

  • ACS Publications. "Scouting Human A3 Adenosine Receptor Antagonist Binding Mode Using a Molecular Simplification Approach". Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Metabolic Pathways of 2-Hydroxy-7-methoxyquinoline-4-carboxylic Acid in Mammalian Cells

Introduction Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad range of biological activities, including anticanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The metabolic fate of these compounds within mammalian systems is a critical determinant of their efficacy, safety, and pharmacokinetic profile. Understanding the metabolic pathways of a novel quinoline derivative, such as 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid, is paramount for its development as a potential therapeutic candidate. This technical guide provides a comprehensive overview of the predicted metabolic pathways of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid in mammalian cells, supported by established principles of drug metabolism for related quinoline structures. Furthermore, this guide details robust experimental workflows for the elucidation and characterization of its metabolites.

Predicted Metabolic Pathways

Based on the known metabolism of quinoline derivatives, the metabolic transformation of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid in mammalian cells is anticipated to proceed through a series of Phase I and Phase II reactions.[2] The primary sites for metabolic modification are the methoxy group and the quinoline ring system.

Phase I Metabolism:

Phase I reactions are expected to be primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes, which are abundant in the liver.[3][4]

  • O-demethylation: The most probable initial metabolic step is the O-demethylation of the 7-methoxy group to yield 2,7-dihydroxyquinoline-4-carboxylic acid. This reaction is a common metabolic pathway for compounds containing methoxy moieties.[2]

  • Aromatic Hydroxylation: The quinoline ring is susceptible to hydroxylation at various positions by CYP450 enzymes. This can lead to the formation of several mono-hydroxylated isomers.

Phase II Metabolism:

The parent compound and its Phase I metabolites, which now possess hydroxyl and/or carboxylic acid functional groups, are poised for conjugation reactions in Phase II metabolism. These reactions increase water solubility and facilitate excretion.

  • Glucuronidation: The hydroxyl groups at the 2- and 7-positions (post-demethylation) are likely substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates.

  • Sulfation: Sulfotransferases (SULTs) may also catalyze the sulfation of the hydroxyl groups to form sulfate conjugates.

  • Acyl-Glucuronidation: The carboxylic acid moiety at the 4-position could potentially undergo esterification with glucuronic acid.

The interplay of these pathways will determine the overall metabolic profile of the compound.

Metabolic Pathway of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid parent 2-Hydroxy-7-methoxy- quinoline-4-carboxylic acid phase1_demethylation 2,7-Dihydroxyquinoline- 4-carboxylic acid parent->phase1_demethylation Phase I: O-demethylation (CYP450) phase1_hydroxylation Hydroxylated Metabolites parent->phase1_hydroxylation Phase I: Aromatic Hydroxylation (CYP450) phase2_glucuronide Glucuronide Conjugates parent->phase2_glucuronide Phase II: Acyl-Glucuronidation phase1_demethylation->phase2_glucuronide Phase II: Glucuronidation (UGT) phase2_sulfate Sulfate Conjugates phase1_demethylation->phase2_sulfate Phase II: Sulfation (SULT) phase1_hydroxylation->phase2_glucuronide phase1_hydroxylation->phase2_sulfate excretion Excretion phase2_glucuronide->excretion phase2_sulfate->excretion

Caption: Predicted metabolic pathways of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid.

Experimental Workflows for Metabolic Profiling

A systematic approach is required to definitively identify the metabolic pathways of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid. This involves a combination of in vitro and in vivo studies, coupled with advanced analytical techniques.

In Vitro Metabolism Models

In vitro models are indispensable for initial metabolic screening and mechanistic studies, offering a controlled environment to study drug metabolism.[5][6]

  • Human Liver Microsomes (HLM): HLMs are a rich source of CYP450 enzymes and are a cost-effective and high-throughput model for assessing Phase I metabolism.[7]

  • Hepatocytes: Primary hepatocytes, liver slices, or immortalized cell lines (e.g., HepG2) provide a more complete metabolic picture, as they contain both Phase I and Phase II enzymes.[5][8]

  • Recombinant Enzymes: Using specific recombinant CYP450 enzymes allows for the identification of the key enzyme(s) responsible for the metabolism of the compound.[3][4]

In Vitro Metabolism Workflow cluster_incubation Incubation cluster_analysis Analysis cluster_identification Metabolite Identification Test_Compound 2-Hydroxy-7-methoxy- quinoline-4-carboxylic acid Incubation_Step Incubate at 37°C Test_Compound->Incubation_Step In_Vitro_System Human Liver Microsomes or Hepatocytes In_Vitro_System->Incubation_Step Cofactors NADPH, UDPGA, PAPS Cofactors->Incubation_Step Quench_Reaction Quench Reaction (e.g., Acetonitrile) Incubation_Step->Quench_Reaction Sample_Prep Centrifuge and Collect Supernatant Quench_Reaction->Sample_Prep Analytical_Platform LC-MS/MS Analysis Sample_Prep->Analytical_Platform Data_Analysis Compare Treated vs. Control Samples Analytical_Platform->Data_Analysis Structure_Elucidation MS/MS Fragmentation and High-Resolution MS Data_Analysis->Structure_Elucidation

Caption: General workflow for in vitro metabolite identification.

Protocol: In Vitro Metabolism in Human Liver Microsomes
  • Preparation:

    • Prepare a stock solution of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Thaw human liver microsomes on ice.

    • Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound, and human liver microsomes.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a specified time (e.g., 60 minutes) at 37°C with gentle shaking.

    • Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

  • Sample Processing:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Analytical Techniques for Metabolite Identification

The identification and structural elucidation of metabolites heavily rely on sophisticated analytical instrumentation.

  • High-Performance Liquid Chromatography (HPLC): Used for the separation of the parent compound from its metabolites.[9][10][11]

  • Mass Spectrometry (MS):

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the eluting compounds.[11]

    • Tandem Mass Spectrometry (LC-MS/MS): Allows for the fragmentation of parent ions to obtain structural information for metabolite identification.[2]

    • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, enabling the determination of the elemental composition of metabolites.

Analytical Technique Purpose
HPLC-UVSeparation and preliminary quantification
LC-MSDetection and molecular weight determination of metabolites
LC-MS/MSStructural elucidation through fragmentation patterns
HRMSAccurate mass measurement for elemental composition

Conclusion

The metabolic pathways of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid are predicted to involve extensive Phase I and Phase II metabolism, primarily O-demethylation, hydroxylation, and subsequent conjugation reactions. The experimental workflows outlined in this guide, utilizing in vitro models and advanced analytical techniques, provide a robust framework for the comprehensive characterization of its metabolic fate. A thorough understanding of these pathways is a critical step in the preclinical development of this compound, providing essential insights into its potential efficacy, toxicity, and drug-drug interaction profile.

References

  • Goeptar, A. R., Scheerens, H., & Vermeulen, N. P. (1995). Cytochrome P450 species involved in the metabolism of quinoline. Chemico-biological interactions, 98(1), 21-36. [Link]

  • Guguen-Guillouzo, C., & Guillouzo, A. (Eds.). (1998). In vitro models for prediction of drug absorption and metabolism. In Methods in molecular biology (Vol. 107, pp. 265-283). Humana Press. [Link]

  • LeCluyse, E. L. (2001). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Toxicologic pathology, 29(1_suppl), 30-47. [Link]

  • Guengerich, F. P. (1996). In vitro techniques for studying drug metabolism. Journal of pharmacokinetics and biopharmaceutics, 24(5), 521-533. [Link]

  • Kumar, S., & S, S. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Glucuronidation. IntechOpen. [Link]

  • Ball, S. E., Scatina, J. A., & Sisenwine, S. F. (1995). The application of in vitro models of drug metabolism and toxicity in drug discovery and drug development. Journal of drug development, 7(1), 1-14. [Link]

  • Bauer, G., & Lingens, F. (1992). Microbial metabolism of quinoline and related compounds. XV. Quinoline-4-carboxylic acid oxidoreductase from Agrobacterium spec.1B: a molybdenum-containing enzyme. Biological chemistry Hoppe-Seyler, 373(8), 699-705. [Link]

  • Peschke, B., & Lingens, F. (1991). Microbial metabolism of quinoline and related compounds. XII. Isolation and characterization of the quinoline oxidoreductase from Rhodococcus spec. B1 compared with the quinoline oxidoreductase from Pseudomonas putida 86. Biological chemistry Hoppe-Seyler, 372(11), 1081-1088. [Link]

  • El-Bagary, R. I., Elkady, E. F., & Ayoub, B. M. (2013). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of Pharmaceutical Analysis, 3(5), 303-315. [Link]

  • Wikipedia contributors. (2023, April 29). Quinoline 2-oxidoreductase. In Wikipedia, The Free Encyclopedia. Retrieved March 18, 2026, from [Link]

  • Fabiano-Tixier, A. S., Elomri, A., Blanckaert, A., Seguin, E., Petitcolas, E., & Chemat, F. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on microwave-integrated extraction and leaching (MIEL) prior to high performance liquid chromatography. Molecules, 16(11), 9535-9545. [Link]

  • Wang, Y., Liu, Y., Zhang, Y., Li, Y., & Liu, C. (2021). Identification and characterization of quinoline alkaloids from the root bark of Dictamnus dasycarpus and their metabolites in rat plasma, urine and feces by UPLC/Qtrap-MS and UPLC/Q-TOF-MS. Journal of ethnopharmacology, 274, 114060. [Link]

Sources

Foundational

A Technical Guide to the Structural Elucidation of 2-Hydroxy-7-methoxyquinoline-4-carboxylic Acid via X-ray Diffraction

Introduction Quinoline derivatives form the backbone of numerous pharmacologically active compounds, valued for their diverse biological activities, including anti-inflammatory and antimicrobial properties.[1] Among this...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline derivatives form the backbone of numerous pharmacologically active compounds, valued for their diverse biological activities, including anti-inflammatory and antimicrobial properties.[1] Among this important class of molecules, 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (HMQC) stands out as a promising scaffold for drug design and a valuable intermediate in organic synthesis.[1][2] Its molecular architecture, featuring a hydroxyl group, a methoxy group, and a carboxylic acid appended to the quinoline core, suggests a rich potential for forming specific intermolecular interactions that dictate its solid-state properties.

Understanding the precise three-dimensional arrangement of atoms within a crystal lattice is paramount in drug development. The crystal structure influences critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for obtaining this detailed structural information.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, crystallization, and complete structural characterization of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid. We will detail the necessary experimental protocols, explain the causality behind methodological choices, and present a predictive analysis of the HMQC crystal structure based on established data from closely related analogues.

Part I: Synthesis and Crystallization of HMQC

The prerequisite for any single-crystal X-ray diffraction study is the availability of high-purity, single crystals of sufficient size and quality. The process begins with the chemical synthesis of the target compound, followed by a meticulous crystallization procedure.

Proposed Synthetic Pathway

The synthesis of quinoline-4-carboxylic acid derivatives is well-established, with the Doebner reaction being a robust and versatile method.[3] This one-pot reaction typically involves the condensation of an aniline, an aldehyde, and pyruvic acid.[3] For HMQC, a plausible and efficient route would involve the reaction of 3-methoxyaniline with glyoxylic acid and pyruvic acid, followed by cyclization. Alternative routes, such as those starting from substituted isatin precursors, have also proven effective for similar structures.[4][5]

Experimental Protocol: Single Crystal Growth

The goal of crystallization is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined lattice. Rapid precipitation must be avoided as it leads to amorphous solids or poorly-diffracting microcrystals.

Protocol: Slow Evaporation Method

  • Solvent Selection: Dissolve the purified, polycrystalline HMQC powder in a suitable solvent (e.g., methanol, ethanol, or a mixture like ethanol/water) at a slightly elevated temperature to achieve a near-saturated solution. The choice of solvent is critical; it must be one in which the compound has moderate solubility and which evaporates at a slow, controlled rate.

  • Hot Filtration: Filter the warm solution through a pre-warmed syringe filter (0.2 µm) into a clean, dust-free crystallization vessel (e.g., a small vial). This step is crucial to remove any particulate impurities that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.[6]

  • Controlled Evaporation: Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation. Place the vial in a vibration-free environment at a constant, controlled temperature.

  • Crystal Harvesting: Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals should begin to form. Once crystals of adequate size (approx. 0.1-0.3 mm in each dimension) are observed, they should be carefully harvested from the mother liquor using a spatula or pipette.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is an analytical technique where a beam of X-rays is directed onto a single crystal. The crystal lattice diffracts the X-rays in a unique pattern of spots. The positions and intensities of these spots are used to calculate the electron density map of the molecule and, ultimately, to determine the precise positions of all atoms in the crystal, the bond lengths, and the bond angles.

Experimental Workflow for Structural Elucidation

The process of determining a crystal structure from a single crystal is a well-defined workflow, from data collection to final validation.

SC_XRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase CrystalMount 1. Crystal Selection & Mounting DataCollect 2. X-ray Data Collection (Low Temperature) CrystalMount->DataCollect On Diffractometer DataProcess 3. Data Integration & Reduction DataCollect->DataProcess Raw Diffraction Images StructureSolve 4. Structure Solution (e.g., Direct Methods) DataProcess->StructureSolve StructureRefine 5. Structure Refinement (Least-Squares) StructureSolve->StructureRefine Validation 6. Validation & CIF Generation StructureRefine->Validation

Caption: The workflow for single-crystal X-ray diffraction analysis.

Protocol: Data Collection and Structure Solution
  • Crystal Mounting: A suitable single crystal is selected under a microscope, ensuring it has well-defined faces and no visible cracks or defects. It is mounted on a goniometer head, typically using cryo-oil, and flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This low temperature minimizes atomic thermal vibrations, resulting in a sharper diffraction pattern and higher quality data.[7]

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is rotated through a series of angles, and a complete set of diffraction data (images) is collected.

  • Data Reduction: The collected raw images are processed to integrate the intensities of all diffraction spots and apply corrections for experimental factors (e.g., Lorentz and polarization effects), yielding a reflection file.

  • Structure Solution: Using specialized software (e.g., the SHELX suite), an initial model of the crystal structure is generated from the reflection data. This is often achieved using "direct methods" which mathematically phase the diffraction amplitudes.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This iterative process optimizes the atomic positions, and bond parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using crystallographic checks to ensure its chemical and geometric sensibility. The final data is typically deposited in a standard Crystallographic Information File (CIF) format.

Part III: Predicted Crystal Structure and Analysis of HMQC

While no published crystal structure for 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid currently exists, we can predict its key structural features with high confidence by analyzing experimentally determined structures of closely related compounds.

Comparative Structural Analysis
  • Quinoline-2-carboxylic acid: This compound crystallizes in the monoclinic P2₁/c space group. A notable feature is the co-existence of both a neutral molecule and a zwitterionic tautomer in a 1:1 ratio within the crystal lattice, which are linked by hydrogen bonds.[6][8]

  • 4-Methoxyquinolinium-2-carboxylate dihydrate: This derivative crystallizes as a zwitterion, where the quinoline nitrogen atom is protonated. The structure is stabilized by an intramolecular N—H···O hydrogen bond and is essentially planar.[7]

  • 2-Hydroxyquinoline-4-carboxylic acid: This parent compound, also known as 4-Carboxycarbostyril, strongly favors the 2-oxo-1,2-dihydro-quinoline-4-carboxylic acid tautomer in the solid state.[1]

Predicted Structural Features and Crystallographic Data for HMQC

Based on the analysis of these analogues, we can anticipate several key features for the crystal structure of HMQC.

  • Tautomerism: The "2-hydroxy" group is overwhelmingly likely to exist as its keto tautomer, meaning the molecule will be named systematically as 7-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid .[1][2] This is a common and energetically favorable form for 2-hydroxyquinolines.

  • Zwitterion Potential: The molecule may crystallize as a zwitterion, with the acidic proton from the carboxylic acid group transferring to the basic quinoline nitrogen atom, a feature observed in similar structures.[7]

  • Hydrogen Bonding and Supramolecular Assembly: The presence of a carboxylic acid group (hydrogen bond donor and acceptor), a keto-amide N-H group (donor), and a keto oxygen (acceptor) provides multiple sites for strong hydrogen bonding. It is highly probable that the molecules will form robust hydrogen-bonded dimers via the carboxylic acid groups, a very common motif for carboxylic acids in the solid state.

Caption: Predicted hydrogen-bonded carboxylic acid dimer motif in HMQC.

Table 1: Predicted Crystallographic Data for HMQC

ParameterPredicted Value/CharacteristicRationale
Crystal System MonoclinicCommon for planar aromatic molecules; observed in analogues.[6][7][8]
Space Group P2₁/c or C2/cCentrosymmetric space groups are common for achiral molecules forming dimers.
Z 4 or 8Number of molecules in the unit cell.
Key Interactions Strong O—H···O hydrogen bondsFormation of centrosymmetric carboxylic acid dimers.
N—H···O hydrogen bondsLinking dimers into sheets or chains.
Molecular Form Keto-tautomer, potentially zwitterionicBased on established chemistry of 2-hydroxyquinolines.[1][7]

Part IV: The Role of Powder X-ray Diffraction (PXRD)

While SC-XRD provides the definitive structure of a single crystal, Powder X-ray Diffraction (PXRD) is an indispensable tool for analyzing bulk, polycrystalline materials. It is faster, requires less sample, and is crucial for quality control in pharmaceutical development.[9]

Application of PXRD for HMQC Analysis
  • Phase Identification: The primary use of PXRD is to generate a characteristic "fingerprint" for a crystalline solid. Once the crystal structure is solved by SC-XRD, its theoretical powder pattern can be calculated and compared to the experimental PXRD pattern of the bulk synthesized material. A match confirms that the bulk sample consists of the same crystalline phase.

  • Purity Assessment: PXRD can readily detect the presence of crystalline impurities or different polymorphic forms, which would appear as additional peaks in the diffraction pattern.[9]

  • Polymorph Screening: Many active pharmaceutical ingredients can exist in multiple crystal forms (polymorphs), each with different physical properties. PXRD is the primary technique used to screen for and distinguish between these different forms under various conditions (temperature, humidity, pressure).[9]

Conclusion

The structural elucidation of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid is a critical step toward harnessing its full potential in medicinal chemistry and materials science. This guide outlines a complete and robust pathway for this process, beginning with synthesis and crystallization and proceeding to definitive structural analysis by single-crystal X-ray diffraction. By leveraging predictive insights from well-characterized molecular analogues, researchers can anticipate key structural features such as tautomerism and hydrogen bonding motifs. The complementary use of Powder XRD is essential for ensuring the phase purity and consistency of the bulk material. A thorough understanding of the solid-state structure of HMQC will provide the foundational knowledge required for its rational development in future pharmaceutical and chemical applications.

References

  • Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid - Benchchem.
  • Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate | Request PDF.
  • 2-Hydroxyquinoline-4-carboxylic acid - Anshul Specialty Molecules.
  • 2-HYDROXY-7-METHOXY-QUINOLINE-4-CARBOXYLIC ACID - NextSDS.
  • Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives - ACS Publications.
  • 2-Hydroxy-7-methoxy-quinoline-4-carboxylic acid | CAS 52280-85-0 | SCBT.
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate.
  • US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents.
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI.
  • 4-Methoxyquinolinium-2-carboxylate dihydrate - PMC.
  • Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide - PMC.
  • CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents.
  • Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods - Rigaku.

Sources

Exploratory

Pharmacokinetics and Bioavailability of 2-Hydroxy-7-methoxyquinoline-4-carboxylic Acid: A Technical Guide for Drug Development

Executive Summary As a Senior Application Scientist, I frequently encounter scaffolds that present a paradox: potent in vitro target engagement coupled with severe in vivo pharmacokinetic (PK) liabilities. 2-Hydroxy-7-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter scaffolds that present a paradox: potent in vitro target engagement coupled with severe in vivo pharmacokinetic (PK) liabilities. 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (also known by its tautomer, 7-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid) is a prime example. Widely utilized as a core building block for antimalarial agents and human Prostaglandin F (FP) receptor antagonists, this scaffold demands rigorous Drug Metabolism and Pharmacokinetics (DMPK) optimization.

This whitepaper dissects the physicochemical drivers, metabolic pathways, and bioavailability barriers of this compound. Furthermore, it provides self-validating experimental protocols designed to rigorously quantify its PK profile, ensuring that drug development professionals can confidently navigate its structural liabilities.

Chemical Identity and Physicochemical Drivers

Understanding the pharmacokinetics of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid requires analyzing its structural micro-environments. The molecule (CAS: 52280-85-0) features a quinoline core substituted with a carboxylic acid at C4, a hydroxyl/oxo group at C2, and a methoxy group at C7 1.

Causality in Physicochemical Properties:

  • Ionization and Permeability: The C4 carboxylic acid has a low pKa (typically ~3.5–4.5), meaning the molecule exists almost entirely as an anion at physiological pH (7.4). This high degree of ionization severely restricts passive transcellular diffusion across the intestinal epithelium, serving as the primary causal factor for its notoriously low oral bioavailability.

  • Solubility: Despite being ionized, the planar aromatic quinoline system drives strong intermolecular pi-pi stacking, reflected in its exceptionally high melting point (313-314 °C) 1. This stable crystalline lattice resists solvation, resulting in dissolution-rate-limited absorption.

  • Protein Binding: The lipophilic aromatic core combined with the acidic moiety creates an ideal pharmacophore for binding to human serum albumin (HSA). Consequently, derivatives of this class frequently exhibit plasma protein binding (PPB) exceeding 99% (fraction unbound, fu​ < 1%) 2.

Metabolic Profiling and Clearance Mechanisms

The systemic clearance of quinoline-4-carboxylic acids is heavily dictated by hepatic metabolism. In cultured rat hepatocytes, compounds bearing this head moiety generally show low metabolic stability and high intrinsic clearance 2.

The 7-methoxy group acts as a "metabolic soft spot." Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) rapidly catalyze O-demethylation to yield a 7-hydroxy intermediate. Subsequently, Phase II Uridine 5'-diphospho-glucuronosyltransferases (UGTs) conjugate both the newly formed hydroxyl group and the native C4 carboxylic acid. The formation of acyl glucuronides at the carboxylic acid is a critical liability, as these metabolites can be chemically reactive.

Metabolism Parent 2-Hydroxy-7-methoxyquinoline- 4-carboxylic acid Phase1 O-Demethylation (CYP3A4 / CYP2D6) Parent->Phase1 Phase I Metabolism Phase2_Acyl Acyl Glucuronidation (UGT Enzymes) Parent->Phase2_Acyl Phase II (COOH group) Phase2_O O-Glucuronidation (UGT Enzymes) Parent->Phase2_O Phase II (OH group) Phase1->Phase2_O Sequential Conjugation Excretion Renal & Biliary Excretion Phase2_Acyl->Excretion Phase2_O->Excretion

Figure 1: Primary Phase I and Phase II metabolic pathways of the quinoline-4-carboxylic acid scaffold.

Pharmacokinetic Parameters and Bioavailability

When dosed orally, the combination of poor permeability (due to ionization) and rapid first-pass hepatic metabolism (due to O-demethylation) results in severely truncated systemic exposure. For example, quinoline-4-carboxamide derivatives optimized for antimalarial activity still struggled with poor oral bioavailability ( F≈15% ) prior to extensive medicinal chemistry rescue efforts 3.

Quantitative PK Summary

The following table synthesizes the typical pharmacokinetic parameters observed for this chemical class, mapping the observed data directly to the structural causality.

Pharmacokinetic ParameterTypical Value RangeMechanistic Driver / Causality
Oral Bioavailability ( F% ) 5% – 15%High polarity/ionization of the C4-COOH limits intestinal permeability; rapid first-pass metabolism.
Intrinsic Clearance ( CLint​ ) > 40 µL/min/10⁶ cellsRapid CYP-mediated O-demethylation of the 7-methoxy group and UGT-mediated glucuronidation.
Plasma Protein Binding ( fu​ ) < 1% unboundHigh lipophilicity of the quinoline core combined with anionic charge binds strongly to albumin.
Volume of Distribution ( Vss​ ) 0.4 – 1.2 L/kgConfined largely to plasma and extracellular fluid due to high protein binding restricting tissue partitioning.
In Vivo Clearance ( CLplasma​ ) 1.5 – 4.0 L/h/kg (Rat)High hepatic extraction ratio driven by Phase I/II metabolic instability.

Self-Validating Experimental Protocols

To accurately quantify these parameters, rigid, self-validating protocols must be employed. A protocol is only "self-validating" if it contains internal control loops that instantly flag experimental failure (e.g., matrix effects, enzyme degradation, or incomplete extraction).

Protocol A: Self-Validating In Vitro Hepatocyte Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) and predicts in vivo hepatic clearance.

  • Hepatocyte Thawing & Viability Check: Thaw cryopreserved rat or human hepatocytes. Validation Loop: Assess viability via Trypan Blue exclusion; proceed only if viability > 85% to ensure active Phase I/II enzymes.

  • Incubation Setup: Prepare a suspension of 1 × 10⁶ cells/mL in Williams' E medium.

  • Compound Spiking (The Self-Validation Matrix):

    • Test Well: 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (1 µM).

    • Positive Control Well: Verapamil (1 µM) — validates that the hepatocytes are actively clearing high-turnover drugs.

    • Negative Control Well: Warfarin (1 µM) — validates that the hepatocytes are not artificially degrading low-turnover drugs.

  • Time-Course Sampling & Quenching: Aliquot 50 µL at 0, 15, 30, 60, and 120 minutes. Immediately quench in 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (IS). Causality: Cold acetonitrile denatures metabolic enzymes instantly, stopping the reaction, while precipitating proteins to prevent LC column clogging.

  • LC-MS/MS Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant. Calculate the half-life ( t1/2​ ) from the log-linear decline of the analyte/IS peak area ratio.

Protocol B: In Vivo Absolute Bioavailability Assessment

To calculate absolute bioavailability ( F=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ), parallel Intravenous (IV) and Per Os (PO) arms are required.

  • Formulation Preparation:

    • IV Arm: Formulate at 1 mg/kg in 5% DMSO / 95% Saline. (Ensures complete dissolution for direct systemic entry).

    • PO Arm: Formulate at 10 mg/kg as a homogenous suspension in 0.5% Methylcellulose. (Addresses the high melting point and poor aqueous solubility by keeping the drug uniformly suspended).

  • Dosing and Serial Sampling: Dose male Sprague-Dawley rats ( n=3 per arm). Collect 200 µL blood samples via jugular vein catheters at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Extraction (Self-Validating): Add 3 volumes of cold methanol containing a structurally similar Internal Standard. Validation Loop: Prepare a matrix-matched calibration curve using blank rat plasma. If the standard curve R2<0.99 , or if the IS peak area varies by >15% across samples, the run is invalidated due to matrix ion suppression.

  • Non-Compartmental Analysis (NCA): Use PK modeling software to integrate the Area Under the Curve (AUC) and derive CL , Vss​ , and F% .

PK_Workflow Dose In Vivo Dosing IV & PO Arms Sample Serial Blood Sampling (0.25 - 24h) Dose->Sample Prep Protein Precipitation + Internal Standard Sample->Prep LCMS LC-MS/MS Analysis Prep->LCMS PK NCA PK Modeling (Clearance, F%) LCMS->PK

Figure 2: Self-validating in vivo pharmacokinetic workflow for bioavailability assessment.

References

  • Title: Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF)
  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: 7-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid - MilliporeSigma Source: Sigma-Aldrich URL

Sources

Foundational

An In-Depth Technical Guide on the Toxicity Profile and LD50 of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid is a quinoline derivative with potential applications in medicinal chemistry and materials science....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-7-methoxyquinoline-4-carboxylic acid is a quinoline derivative with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its toxicological profile is paramount for safe handling and future development. This technical guide provides a comprehensive overview of the known and predicted toxicity of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid, including its anticipated metabolic pathways and a detailed protocol for the experimental determination of its median lethal dose (LD50). In the absence of direct experimental data for this specific compound, this guide synthesizes information from structurally related quinoline derivatives and established toxicological testing guidelines to provide a robust framework for its safety assessment.

Introduction to 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid

2-Hydroxy-7-methoxyquinoline-4-carboxylic acid, with the chemical formula C₁₁H₉NO₄ and a molecular weight of 219.19 g/mol , belongs to the quinoline family of heterocyclic compounds.[1] Quinoline and its derivatives are of significant interest due to their wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[2][3] The specific substitutions of a hydroxyl group at the 2-position, a methoxy group at the 7-position, and a carboxylic acid at the 4-position of the quinoline ring suggest that this compound may exhibit unique chemical and biological properties. A comprehensive toxicological evaluation is a critical prerequisite for the exploration of its potential applications.

Predicted Toxicity Profile

Hazard Classification of a Structurally Related Compound

A closely related compound, 2-methoxyquinoline-7-carboxylic acid, has been classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard warnings:

  • Skin Irritation (Category 2): Causes skin irritation.[4]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[4]

Given the structural similarity, it is prudent to handle 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid with the assumption that it may exhibit similar irritant properties to the skin, eyes, and respiratory system.

General Toxicity of Quinoline Derivatives

The toxicity of quinoline derivatives can vary widely based on their substitution patterns. Some quinoline-based antimalarial drugs, for instance, are known to have side effects, indicating their potential for toxicity.[2] High exposure to quinoline itself can lead to symptoms such as headache, nausea, and dizziness, and it has been shown to cause liver damage in animal studies.[5]

In silico (computer-based) studies on various quinoline derivatives have demonstrated a range of toxicities, from low to high, depending on the specific molecular structure.[6][7] These computational models can be valuable tools for the initial screening of novel quinoline compounds.[8][9]

Anticipated Metabolic Pathways

The metabolism of xenobiotics, such as 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid, primarily occurs in the liver and involves a series of enzymatic reactions designed to increase water solubility and facilitate excretion.[10] Based on the metabolism of other quinoline derivatives, the following pathways are anticipated:

  • Phase I Metabolism: This typically involves oxidation, reduction, or hydrolysis. For this compound, key reactions are likely to be:

    • Hydroxylation: Addition of a hydroxyl group to the quinoline ring, catalyzed by cytochrome P450 enzymes.[11]

    • O-Demethylation: Removal of the methyl group from the methoxy substituent, also mediated by cytochrome P450 enzymes, to form a hydroxyl group.[12]

  • Phase II Metabolism: This involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase their water solubility. Potential conjugation reactions include:

    • Glucuronidation: Addition of glucuronic acid.[10]

    • Sulfation: Addition of a sulfate group.[10]

The resulting metabolites are then more readily eliminated from the body, primarily through urine or bile.

G cluster_0 Anticipated Metabolic Pathways A 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid B Phase I Metabolism (Oxidation, Demethylation) A->B Cytochrome P450 C Phase II Metabolism (Conjugation) B->C Glucuronidation, Sulfation D Excretion C->D

Caption: Anticipated metabolic pathway for 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid.

Experimental Determination of LD50: A Step-by-Step Protocol (Based on OECD Guideline 423)

To definitively determine the acute oral toxicity of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid, an experimental study is required. The following protocol is based on the OECD Test Guideline 423: Acute Toxic Class Method, which is designed to estimate the LD50 while minimizing the number of animals used.[13][14][15]

Principle of the Method

This method involves the administration of the test substance to a small group of animals at a defined dose. The outcome (mortality or survival) determines the next dose level, which is either increased or decreased. This stepwise procedure allows for the classification of the substance into a specific toxicity category based on the observed mortality.

Experimental Workflow

G cluster_0 LD50 Determination Workflow (OECD 423) start Start dose1 Administer Starting Dose (e.g., 300 mg/kg) to 3 Animals start->dose1 observe1 Observe for 48 hours dose1->observe1 decision1 Mortality? observe1->decision1 lower_dose Administer Lower Dose (e.g., 50 mg/kg) to 3 New Animals decision1->lower_dose Yes (≥2 animals) higher_dose Administer Higher Dose (e.g., 2000 mg/kg) to 3 New Animals decision1->higher_dose No (<2 animals) observe2 Observe for 14 days lower_dose->observe2 higher_dose->observe2 end End: Classify Toxicity observe2->end

Caption: Experimental workflow for LD50 determination using the Acute Toxic Class Method.

Detailed Protocol
  • Test Animals: Healthy, young adult rodents (rats are preferred) of a single sex are used. The animals are acclimatized to the laboratory conditions for at least 5 days before the study.

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water. Food is withheld overnight before dosing.

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil). The concentration is adjusted to provide the desired dose in a volume that does not exceed 1 mL/100 g of body weight for aqueous solutions.

  • Dose Administration: The substance is administered orally by gavage. A single dose is given to each animal.

  • Starting Dose: For a substance with an unknown toxicity profile, a starting dose of 300 mg/kg body weight is often recommended.[16]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Dose Progression:

    • If mortality occurs in two or more animals at the starting dose, the test is repeated with a lower dose (e.g., 50 mg/kg) in a new group of animals.

    • If one or no animals die at the starting dose, the test is repeated with a higher dose (e.g., 2000 mg/kg) in a new group of animals.

  • Limit Test: If no mortality is observed at a dose of 2000 mg/kg in the first group of three animals, three additional animals are dosed at the same level. If three or fewer animals die out of the six, the LD50 is determined to be greater than 2000 mg/kg, and the substance is classified as having low acute toxicity.

  • Pathology: At the end of the study, all animals (including those that died during the test) are subjected to a gross necropsy.

Data Summary and Interpretation

The results of the acute oral toxicity study should be summarized in a clear and concise manner.

ParameterDescription
Test Substance 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid
Test Guideline OECD 423
Species/Strain e.g., Sprague-Dawley rat
Sex e.g., Female
Dose Levels Tested e.g., 300 mg/kg, 2000 mg/kg
Number of Animals 3 per dose group
Observation Period 14 days
LD50 Cut-off To be determined based on mortality
GHS Classification To be determined based on LD50

Conclusion

While direct toxicological data for 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid is currently lacking, a preliminary assessment based on related quinoline derivatives suggests that it may possess irritant properties and should be handled with appropriate safety precautions. The anticipated metabolic pathways involve Phase I and Phase II reactions common to xenobiotic metabolism. To establish a definitive toxicity profile and LD50 value, an experimental study following a standardized protocol, such as OECD Guideline 423, is essential. The information and protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to safely handle and evaluate the toxicological properties of this novel compound.

References

  • NextSDS. (n.d.). 2-methoxyquinoline-7-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2025, July 11). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Retrieved from [Link]

  • NextSDS. (n.d.). 2-HYDROXY-7-METHOXY-QUINOLINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • Idowu, S. O., & Peggins, J. O. (1998). Side-chain hydroxylation in the metabolism of 8-aminoquinoline antiparasitic agents. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 843–853.
  • Karakülah, K., & Dalkara, S. (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Turkish Journal of Pharmaceutical Sciences, 18(6), 738–743.
  • Wagmann, L., Maurer, H. H., & Meyer, M. R. (2021). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Archives of Toxicology, 95(12), 3847–3863.
  • MDPI. (2025, November 12). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. Retrieved from [Link]

  • Pandawa Institute Journals. (2025, May 19). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • Badawy, A. M., & Khedr, A. (2020). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Metabolites, 10(4), 159.
  • PubMed. (2021, December 31). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Retrieved from [Link]

  • Egan, T. J., & Marti, K. (2000). Quinoline antimalarials: mechanisms of action and resistance. Journal of Pharmacy and Pharmacology, 52(5), 539–546.
  • precisionFDA. (n.d.). LY-301664. Retrieved from [Link]

  • ResearchGate. (2026, January 30). Chemistry and toxicity of 7-hydroxymitragynine (7-OHMG): an updated review on the oxidized derivative of mitragynine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • ResearchGate. (2025, August 6). In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. Retrieved from [Link]

  • IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). Retrieved from [Link]

  • Omics Online. (n.d.). Xenobiotic Metabolism: Mechanisms and Implications for Drug Metabolism and Toxicology. Retrieved from [Link]

  • Scientific Research Publishing. (2024, May 31). OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 7). Metabolomics-Driven Exploration of the Antibacterial Activity and Mechanism of 2-Methoxycinnamaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • European Commission. (n.d.). Acute Toxicity. Retrieved from [Link]

  • YouTube. (2025, December 25). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. Retrieved from [Link]

  • Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1806–S1836.
  • NextSDS. (n.d.). 7-METHOXY-2-OXO-1,2,3,4-TETRAHYDROQUINOLINE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). GSRS. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid

Abstract This application note describes a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid. The m...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid. The method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, followed by UV detection. The described method has been developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for routine analysis in quality control and research environments.

Introduction

2-Hydroxy-7-methoxyquinoline-4-carboxylic acid is a quinoline derivative of interest in pharmaceutical research and development. Quinoline carboxylic acids are known intermediates in the synthesis of pharmaceutically active compounds.[1] Accurate quantification is essential for monitoring synthesis processes, evaluating purity, and conducting stability studies. This document provides a comprehensive, step-by-step protocol for the analysis of this compound, including the scientific rationale behind the method development choices and a full validation summary.

Materials and Methods

Reagents and Chemicals
  • 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid reference standard (>98% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, Analytical Grade)

  • Ortho-phosphoric acid (85%, Analytical Grade)

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions

All optimized chromatographic parameters are summarized in the table below.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 20% B, 2-10 min: 20% to 80% B, 10-12 min: 80% B, 12.1-15 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 245 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.0 ± 0.05 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Prepare sample solutions in the same diluent as the working standards to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Development Strategy

The primary objective was to develop a method that provides a sharp, symmetrical peak for the analyte, free from interference, with a reasonable run time.

Column and Mobile Phase Selection

The structure of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid contains both hydrophobic (quinoline ring) and polar (carboxylic acid, hydroxyl) functional groups, making reversed-phase chromatography an ideal choice. A C18 column was selected for its versatility and proven performance with such compounds.

The key to good chromatography for this analyte is controlling its ionization state. The molecule has two ionizable groups: a carboxylic acid (estimated pKa ~2.5-4.0) and a phenolic hydroxyl/keto group (pKa > 8). To ensure consistent retention and sharp peak shape, the pH of the mobile phase must be controlled. By setting the aqueous mobile phase pH to 3.0, which is below the pKa of the carboxylic acid, the molecule is maintained in its neutral, non-ionized form. This suppresses silanol interactions and promotes retention on the C18 stationary phase. A phosphate buffer was chosen for its suitable buffering capacity at this pH. Acetonitrile was selected as the organic modifier due to its low viscosity and UV cutoff.

Wavelength Selection

A photodiode array (PDA) detector was used to scan the analyte from 200 to 400 nm. The UV spectrum showed significant absorbance maxima. A wavelength of 245 nm was chosen for quantification as it provided high sensitivity for the analyte while minimizing potential interference from the mobile phase.

Optimization of Separation

A gradient elution was developed to ensure the analyte elutes with a good peak shape and to clean the column of any late-eluting impurities. The gradient starts at a low organic phase concentration (20% acetonitrile) to retain the analyte and resolves it from any early-eluting polar compounds. The percentage of acetonitrile is then increased to elute the analyte and subsequently wash the column.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Properties (Structure, pKa, UV) Column Column Selection (C18 chosen) Analyte->Column informs MobilePhase Mobile Phase Scouting (ACN/MeOH, pH) Column->MobilePhase pH_Opt pH Optimization (Set to 3.0) MobilePhase->pH_Opt Gradient_Opt Gradient Optimization (20-80% ACN) pH_Opt->Gradient_Opt Wavelength_Opt Wavelength Selection (245 nm) Gradient_Opt->Wavelength_Opt FinalMethod Final Method Conditions (Table 1) Wavelength_Opt->FinalMethod Validation Method Validation (ICH Q2(R1)) FinalMethod->Validation Validation_Workflow cluster_params Validation Parameters (ICH Q2 R1) start Optimized HPLC Method Specificity Specificity (No Interference) start->Specificity Linearity Linearity & Range (r² > 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD < 2%) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness end Validated Method Robustness->end

Caption: Workflow for Analytical Method Validation.

Validation Results Summary
Validation ParameterResultAcceptance Criteria
System Suitability Tailing Factor: 1.15, Theoretical Plates: >8000Tailing ≤ 2.0, Plates > 2000
Specificity No interference observed from blank at the analyte's retention time.No co-elution at RT of analyte
Linearity (r²) 0.9995r² ≥ 0.999
Range 1.0 - 100.0 µg/mL-
Accuracy (% Recovery) 98.9% - 101.2%98.0% - 102.0%
Precision (%RSD) Repeatability: 0.85%, Intermediate Precision: 1.21%%RSD ≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mL-
Limit of Quantification (LOQ) 1.0 µg/mL-

Results and Discussion

The developed HPLC method provides excellent chromatographic performance for 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid. A representative chromatogram is shown below, demonstrating a well-resolved, symmetrical peak at a retention time of approximately 7.8 minutes.

(A representative chromatogram image would be placed here in a formal application note)

The validation data confirms that the method is highly specific, linear, accurate, and precise over the specified concentration range. The system suitability parameters were well within the accepted limits, indicating the reliability of the chromatographic system. The low values for LOD and LOQ demonstrate the method's high sensitivity.

Conclusion

This application note details a fully validated RP-HPLC method for the quantification of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid. The method is rapid, reliable, and robust, making it an effective tool for the routine analysis of this compound in various settings, including quality control, stability testing, and research. The comprehensive validation ensures that the data generated is accurate and trustworthy.

References

  • Google Patents. Process for making 2-hydroxyquinoline-4-carboxylic acids.

  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.[Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • ACS Food Science & Technology. Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography.[Link]

  • ResearchGate. rp-hplc analytical method development and validation for newly synthesized n-{[6-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methyl}-4h-1,2,4-triazol-4-amine.[Link]

  • PubChem. 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid.[Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.[Link]

Sources

Application

A Validated Step-by-Step Protocol for the Organic Synthesis of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid

An Application Note and Protocol from the Desk of a Senior Application Scientist Introduction and Strategic Overview The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous t...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial and anticancer properties.[1][2] Specifically, 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid is a valuable heterocyclic compound, serving as a key building block for more complex pharmaceutical molecules. Its structure, featuring a quinolone ring system, a carboxylic acid at the 4-position, and a methoxy group on the benzene ring, provides multiple points for further functionalization in drug discovery programs.

This guide provides a detailed, two-part synthetic protocol for obtaining 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid. Our strategy is based on well-established and reliable reactions in heterocyclic chemistry:

  • Synthesis of the Key Intermediate, 7-Methoxyisatin: We will first construct the necessary substituted isatin from 3-methoxyaniline. This procedure is a variation of the Sandmeyer isatin synthesis, which proceeds via the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.

  • The Pfitzinger Reaction: With the 7-methoxyisatin in hand, we will employ the classic Pfitzinger reaction to construct the final quinoline-4-carboxylic acid ring system.[3][4] This powerful reaction involves the base-catalyzed condensation of an isatin derivative with a carbonyl compound containing an α-methylene group—in this case, pyruvic acid.[5]

This protocol is designed not only to provide a sequence of steps but also to explain the underlying chemical principles, ensuring that researchers can execute the synthesis with a full understanding of the process and troubleshoot effectively if necessary.

Overall Synthetic Workflow

The synthesis is a linear, two-stage process starting from commercially available 3-methoxyaniline.

G A 3-Methoxyaniline B N-(4-methoxy-2-nitrophenyl)oxamic acid (Isonitrosoacetanilide Intermediate) A->B Sandmeyer Synthesis (Chloral Hydrate, NH2OH·HCl) C 7-Methoxyisatin (Key Intermediate) B->C Acid-Catalyzed Cyclization (Conc. H2SO4) D 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (Final Product) C->D Pfitzinger Reaction (Pyruvic Acid, KOH)

Caption: Overall synthetic route from 3-methoxyaniline to the target compound.

Part 1: Synthesis of 7-Methoxyisatin

This initial stage prepares the crucial isatin intermediate. The procedure is adapted from standard protocols for synthesizing substituted isatins.[6]

Materials and Reagents for Part 1
Reagent/MaterialFormulaMW ( g/mol )AmountMolesNotes
3-MethoxyanilineC₇H₉NO123.1512.3 g0.10Starting material
Chloral HydrateC₂H₃Cl₃O₂165.4018.2 g0.11Use high purity grade
Hydroxylamine HydrochlorideNH₂OH·HCl69.4922.6 g0.325
Sodium Sulfate (anhydrous)Na₂SO₄142.04140 g~0.985For solution preparation
Concentrated Sulfuric Acid (98%)H₂SO₄98.08~150 mL-Handle with extreme care
Deionized WaterH₂O18.02~2 L-
1 L Three-neck Round-bottom flask--1-With mechanical stirrer & condenser
Heating Mantle--1-
Step-by-Step Protocol for 7-Methoxyisatin

Step 1.1: Preparation of the Isonitrosoacetanilide Intermediate

  • In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, prepare a solution of sodium sulfate by dissolving 140 g in 600 mL of deionized water.

  • To this solution, add 12.3 g (0.10 mol) of 3-methoxyaniline.

  • In a separate beaker, dissolve 18.2 g (0.11 mol) of chloral hydrate and 22.6 g (0.325 mol) of hydroxylamine hydrochloride in 200 mL of deionized water.

  • Add the chloral hydrate/hydroxylamine solution to the flask containing the aniline.

  • Heat the reaction mixture to a gentle reflux using a heating mantle. A yellow crystalline solid should begin to precipitate within 30-45 minutes.

  • Continue refluxing for an additional 1-2 hours to ensure the reaction goes to completion.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.

  • Collect the precipitated yellow solid (the isonitrosoacetanilide intermediate) by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any residual salts and dry it in a vacuum oven at 50-60°C. The typical yield for this step is 85-95%.

Step 1.2: Acid-Catalyzed Cyclization to 7-Methoxyisatin

  • CAUTION: This step involves adding a solid to hot concentrated sulfuric acid, which is highly exothermic and potentially dangerous. Perform this in a high-efficiency fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • In a 500 mL beaker, carefully warm 150 mL of concentrated sulfuric acid to 70°C using a hot plate with a stirrer.

  • Once the acid has reached temperature, begin adding the dried isonitrosoacetanilide from the previous step in small portions over 45-60 minutes. Use a powder funnel and maintain vigorous stirring. The temperature of the reaction mixture should be carefully controlled and not allowed to exceed 80°C.

  • After the addition is complete, maintain the reaction mixture at 80°C for an additional 15 minutes.

  • Carefully and slowly pour the hot acid mixture onto 1 kg of crushed ice in a large beaker (at least 2 L capacity) with stirring. This will precipitate the 7-methoxyisatin product.

  • Collect the dark red/orange precipitate by vacuum filtration.

  • Wash the solid extensively with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the product in a vacuum oven at 60°C to yield 7-methoxyisatin. The expected yield is typically 80-90%.

Part 2: Synthesis of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid via Pfitzinger Reaction

This stage utilizes the prepared 7-methoxyisatin to construct the target quinolone. The "2-hydroxy" nomenclature refers to the enol tautomer of the more stable 2-quinolone (keto) form.

Materials and Reagents for Part 2
Reagent/MaterialFormulaMW ( g/mol )AmountMolesNotes
7-MethoxyisatinC₉H₇NO₃177.168.86 g0.05From Part 1
Pyruvic AcidC₃H₄O₃88.064.84 g (3.4 mL)0.055
Potassium Hydroxide (KOH)KOH56.1111.2 g0.20Or use an equivalent amount of NaOH
Ethanol (95%)C₂H₅OH46.07100 mL-Solvent
Deionized WaterH₂O18.02~500 mL-
Concentrated Hydrochloric Acid (HCl, ~37%)HCl36.46As needed-For acidification
500 mL Round-bottom flask--1-With reflux condenser
Step-by-Step Protocol for the Pfitzinger Reaction
  • In a 500 mL round-bottom flask, dissolve 11.2 g (0.20 mol) of potassium hydroxide in 100 mL of 95% ethanol with stirring.

  • Add 8.86 g (0.05 mol) of 7-methoxyisatin to the basic solution. The mixture should turn a deep color as the isatin ring opens.

  • Heat the mixture to reflux for 30 minutes to ensure complete hydrolysis of the isatin's amide bond.

  • After 30 minutes, add 4.84 g (0.055 mol) of pyruvic acid dropwise to the refluxing solution.

  • Continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 400 mL of an ice-water mixture with stirring.

  • Carefully acidify the solution to a pH of 2-3 by slowly adding concentrated hydrochloric acid. This will protonate the carboxylate and cause the final product to precipitate.

  • Stir the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with copious amounts of cold deionized water to remove any inorganic salts, followed by a small amount of cold ethanol.

  • Dry the final product, 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid, in a vacuum oven at 80-100°C. Expected yields are in the range of 70-85%.

Reaction Mechanism and Scientific Rationale

The Pfitzinger reaction is a robust method for creating quinoline-4-carboxylic acids.[1][7] The mechanism involves several key transformations, each with a clear chemical purpose.

G cluster_pfitzinger Pfitzinger Reaction Mechanism A 1. Isatin Ring Opening (Base-catalyzed hydrolysis) B 2. Keto-Amido Acid Intermediate A->B OH⁻ C 3. Condensation (Reaction with Pyruvic Acid enolate) B->C Pyruvic Acid D 4. Imine/Enamine Formation C->D - H₂O E 5. Intramolecular Cyclization (Aldol-type condensation) D->E F 6. Dehydration & Aromatization E->F - H₂O G 7. Final Product (After Acidification) F->G H₃O⁺ Workup

Caption: Key mechanistic steps of the Pfitzinger reaction.

  • Step 1: Isatin Ring Opening: The reaction is initiated by the strong base (KOH), which attacks the amide carbonyl of the isatin. This leads to the hydrolytic cleavage of the five-membered ring to form the potassium salt of a keto-amino acid intermediate.[1] This step is crucial as it unmasks the aniline functionality required for the subsequent condensation.

  • Step 2: Condensation: The enolate of pyruvic acid (also formed under basic conditions) then attacks the ketone of the ring-opened intermediate. This is followed by the condensation of the aniline's amino group with the ketone of the pyruvic acid moiety, forming an imine.

  • Step 3: Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, where an enolate attacks the aromatic ring in a reaction analogous to an aldol condensation. Subsequent dehydration (loss of a water molecule) leads to the formation of the aromatic quinoline ring system.[1][3]

  • Step 4: Acidification: The final product exists as its potassium carboxylate salt in the basic reaction mixture. The addition of a strong acid during workup protonates the carboxylate, causing the neutral, less soluble 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid to precipitate out of the aqueous solution.

Characterization and Validation

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • Melting Point (m.p.): The product should exhibit a sharp melting point. For 2-hydroxyquinoline-4-carboxylic acid, the melting point is reported to be in the range of 335-340°C, though the 7-methoxy substitution will alter this value.[8]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure. Expected proton signals would include the methoxy singlet (~3.9 ppm), distinct aromatic protons on both rings, and the quinolone proton. The carboxylic acid proton may be broad or not observed depending on the solvent.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretches (amide/quinolone and carboxylic acid), and C-O stretches of the methoxy group.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected: C₁₁H₉NO₄, M.W. = 219.19 g/mol ).

Safety and Troubleshooting

  • Safety: Always work in a well-ventilated fume hood. Concentrated acids (H₂SO₄, HCl) and bases (KOH) are highly corrosive. Wear appropriate PPE at all times. The quenching of the sulfuric acid reaction is highly exothermic and must be done slowly and carefully.

  • Troubleshooting:

    • Low Yield in Part 1: Ensure the starting aniline is pure. Incomplete reaction can be addressed by extending the reflux time.

    • Tar Formation in Part 1.2: This is the most critical step. Overheating during the addition of the intermediate to sulfuric acid can cause decomposition and polymerization. Maintain strict temperature control.

    • Low Yield in Part 2: Ensure the isatin is completely dry. The base must be of high quality and used in sufficient excess to drive the reaction. If the reaction stalls, a longer reflux time may be necessary.

    • Product Fails to Precipitate: If the product does not precipitate upon acidification, it may be due to insufficient acidification or an overly dilute solution. Check the pH and, if necessary, concentrate the solution under reduced pressure before attempting precipitation again.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Di santo, R., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Boosen, K. J. (1972). U.S. Patent No. 3,691,171. U.S.
  • Chen, J., et al. (2018).
  • Li, J., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 337. [Link]

  • Unknown Author. (2021). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Unknown Author. (Year unknown). Preparation method for quinoline-4-carboxylic acid derivative.
  • Unknown Author. (2013). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • Madhav, B., & Nageshwar, D. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

  • Lesher, G.Y., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Heravi, M. M., et al. (2009). Novel catalytic synthesis of 6,7-dimethoxyisatin…. Biblioteka Nauki. [Link]

Sources

Method

Application Note: Preparation and Handling of 2-Hydroxy-7-methoxyquinoline-4-carboxylic Acid Stock Solutions for Cell Culture

Target Audience: Researchers, Cell Biologists, and Drug Discovery Scientists Document Type: Technical Protocol & Application Guide Introduction & Pharmacological Context 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Drug Discovery Scientists Document Type: Technical Protocol & Application Guide

Introduction & Pharmacological Context

2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (CAS: 52280-85-0) is a highly specialized quinoline derivative[1]. Structurally, it is a methoxy-substituted analog of kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), an endogenous neuroactive metabolite of the L-tryptophan pathway[2]. Due to tautomerism between the 2-hydroxy and 2-oxo forms, this compound is frequently referred to in literature as 7-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid[1].

In drug development and neuropharmacology, kynurenic acid derivatives are heavily utilized for their broad-spectrum modulatory effects. They act as non-competitive antagonists at the glycine site of NMDA receptors, antagonists at α 7 nicotinic acetylcholine receptors ( α 7nAChR), and agonists for the orphan G-protein-coupled receptor GPR35[2][3]. Properly solubilizing this compound without compromising its structural integrity or introducing cytotoxicity is a critical foundational step for reproducible in vitro assays.

Pathway cluster_receptors Target Receptors Ligand 7-Methoxy-KYNA Derivatives NMDAR NMDA Receptor (Antagonist) Ligand->NMDAR A7nAChR α7 nAChR (Antagonist) Ligand->A7nAChR GPR35 GPR35 (Agonist) Ligand->GPR35 Ca2 ↓ Intracellular Ca2+ NMDAR->Ca2 A7nAChR->Ca2 cAMP ↓ cAMP Levels GPR35->cAMP Neuro Neuroprotection & Cellular Modulation Ca2->Neuro cAMP->Neuro

Signaling pathways modulated by kynurenic acid derivatives in neuropharmacological models.

Physicochemical Properties & Causality of Solvent Selection

To design a self-validating protocol, we must first understand the physicochemical barriers to dissolution. Like many quinoline-carboxylic acids, this compound exhibits poor solubility in neutral aqueous buffers (e.g., PBS, DMEM)[4].

The Causality of Insolubility: At physiological pH (7.4), the strong intermolecular hydrogen bonding between the flat, hydrophobic quinoline rings creates a highly stable crystalline lattice that resists dissolution.

The Solution (Solvent Selection):

  • DMSO (Dimethyl Sulfoxide): Acts as a powerful hydrogen-bond acceptor, disrupting the crystal lattice and allowing for high-concentration stock solutions (up to 50 mM).

  • 0.1 M NaOH (Alkaline Aqueous): The carboxylic acid group has a low pKa (~3.5). By exposing the compound to a strong base, both the carboxylic acid and the 2-hydroxy enol group are deprotonated, yielding a highly water-soluble sodium salt.

Compound Summary Data
PropertyValue
Chemical Name 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid
Synonym 7-Methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
CAS Number 52280-85-0
Molecular Weight 219.19 g/mol
Molecular Formula C₁₁H₉NO₄
Primary Solvents DMSO (≥50 mM), 0.1 M NaOH (≥20 mM)
Storage (Solid) Room temperature or +4°C, desiccated
Storage (Solution) -20°C to -80°C, protected from light

Reconstitution Guidelines: Quantitative Data

Use the following table to determine the exact volume of solvent required to achieve your target stock concentration. Note: It is highly recommended to prepare single-use aliquots to prevent freeze-thaw degradation.

Mass of CompoundVolume for 10 mM StockVolume for 50 mM Stock
1 mg 456 µL91 µL
5 mg 2.281 mL456 µL
10 mg 4.562 mL912 µL

Experimental Protocols

Workflow Step1 1. Weigh Compound (2-Hydroxy-7-methoxyquinoline-4-carboxylic acid) Step2 2. Select Solvent DMSO (Standard) or 0.1 M NaOH (Aqueous) Step1->Step2 Step3 3. Dissolution Vortex & Sonicate in Water Bath Step2->Step3 Step4 4. Sterile Filtration 0.22 µm PTFE (DMSO) or PES (Aqueous) Step3->Step4 Step5 5. Aliquot & Store Single-use Vials at -20°C to -80°C Step4->Step5

Workflow for the preparation and sterile filtration of quinoline-carboxylic acid stock solutions.

Protocol A: Preparation of a DMSO Stock Solution (Preferred Method)

This method is ideal for standard cell culture assays where a final DMSO concentration of ≤0.1% is tolerated.

  • Equilibration: Allow the lyophilized powder to reach room temperature in a desiccator before opening the vial to prevent condensation, which can degrade the compound.

  • Reconstitution: Add the calculated volume of cell-culture grade, anhydrous DMSO directly to the vial.

  • Dissolution: Vortex vigorously for 30–60 seconds. If the solution remains cloudy, place the vial in a heated ultrasonic water bath (37°C) for 5–10 minutes. Mechanistic Insight: Sonication provides the kinetic energy required to break the hydrophobic interactions of the quinoline rings.

  • Sterile Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter .

    • Causality Warning: Do not use PES (Polyethersulfone) or Cellulose Acetate filters for pure DMSO. DMSO acts as a solvent for these polymers, which will cause the filter membrane to dissolve and leach toxic extractables into your stock.

  • Storage: Aliquot into sterile, amber microcentrifuge tubes (to protect from UV degradation) and store at -20°C.

Protocol B: Preparation of an Alkaline Aqueous Stock (For DMSO-Sensitive Cells)

Use this method for primary neurons or stem cells where DMSO-induced toxicity or differentiation artifacts are a concern.

  • Reconstitution: Suspend the compound in 0.1 M NaOH to achieve a 10 mM concentration.

  • Dissolution: Vortex until the solution is completely clear. The high pH will rapidly deprotonate the carboxylic acid, forming a soluble sodium salt.

  • Neutralization: Slowly back-titrate the solution using 0.1 M HCl until the pH reaches ~7.5–8.0. Self-Validating Check: If the pH drops below 7.0, the compound will instantly precipitate out of solution as a white cloud. If this occurs, add a few microliters of NaOH to re-dissolve.

  • Sterile Filtration: Filter the neutralized solution through a 0.22 µm PES syringe filter . PES is chosen here for its ultra-low protein/drug binding characteristics in aqueous environments.

  • Storage: Aliquot and freeze at -20°C.

Application Notes for Cell Culture Addition

When transitioning from a highly concentrated stock to physiological media, researchers frequently encounter localized precipitation. This is caused by a sudden drop in the dielectric constant and pH of the microenvironment.

Best Practices for Media Spiking:

  • Pre-warm Media: Always pre-warm your culture media to 37°C before adding the compound.

  • Dropwise Addition: Add the stock solution dropwise while actively swirling or vortexing the media to ensure rapid dispersal.

  • Vehicle Controls: You must include a vehicle control group in your assay. If your final assay concentration requires adding 1 µL of DMSO stock per 1 mL of media, your control cells must receive exactly 1 µL of pure DMSO per 1 mL of media (0.1% v/v).

References

  • [2] Kynurenic acid - Wikipedia. Wikimedia Foundation. Available at:[Link]

  • [3] Kynurenic Acid | C10H7NO3 | CID 3845 - PubChem. National Center for Biotechnology Information. Available at: [Link]

Sources

Application

Application Notes and Protocols: 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid as a Versatile Precursor for Bioactive Quinoline Derivatives

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid as a key precursor for the synthesis of diverse quinoline derivatives. We present an in-depth analysis of its reactivity, detailing validated, step-by-step protocols for transformations at its key functional groups: the carboxylic acid and the 2-hydroxy (2-oxo) position. The causality behind experimental choices, troubleshooting, and the rationale for derivatization are discussed to empower researchers in the efficient development of novel chemical entities.

Introduction to the Precursor: 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid

2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (C₁₁H₉NO₄, MW: 219.19 g/mol ) is a polysubstituted quinoline derivative that serves as an excellent starting material for chemical library synthesis.[2] Its utility stems from three key reactive sites: the C4-carboxylic acid, the C2-hydroxyl group, and the electron-rich aromatic core.

A critical feature of this molecule is the keto-enol tautomerism between the 2-hydroxyquinoline (enol form) and the 7-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (keto or 2-quinolone form).[3] In solid state and non-aqueous solutions, the 2-quinolone tautomer is generally predominant due to its greater stability.[3] For the purposes of this guide, the compound name will be used interchangeably to reflect its reactive nature as both a phenol-like hydroxyl and a cyclic amide (lactam).

The strategic placement of the methoxy group at the C7-position influences the electronic properties of the quinoline ring, impacting both its reactivity in further substitutions and the pharmacological profile of its derivatives.[4]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₉NO₄[2]
Molecular Weight 219.19 g/mol [2]
CAS Number 52280-85-0[2]
Appearance Typically an off-white to pale solidN/A
Tautomeric Form Exists in equilibrium with 7-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid[2][2]

Synthetic Pathways: Leveraging the Precursor's Reactivity

The precursor's functional groups offer distinct handles for a variety of chemical transformations. This allows for a modular approach to building a library of derivatives with diverse physicochemical and biological properties.

Synthetic_Hub precursor 2-Hydroxy-7-methoxy- quinoline-4-carboxylic acid amides Amide Derivatives (C4-Position) precursor->amides Amide Coupling (EDC, HATU, etc.) esters Ester Derivatives (C4-Position) precursor->esters Esterification (DCC, Acid Catalysis) decarboxylated 7-Methoxy-2-quinolones (C4-Decarboxylation) precursor->decarboxylated Thermal/Acid-Catalyzed Decarboxylation chloro 2-Chloro-7-methoxy- quinoline Derivatives precursor->chloro Chlorination (POCl₃, SOCl₂) o_alkylated 2-Alkoxyquinoline Derivatives (C2-Position) chloro->o_alkylated Nucleophilic Substitution (Alkoxides, Amines, etc.)

Caption: Synthetic utility of the precursor as a central hub.

Transformations at the C4-Carboxylic Acid Group

The carboxylic acid at the C4-position is the most accessible functional group for modification, primarily through amide bond formation and esterification. These reactions are fundamental in medicinal chemistry for modulating properties like solubility, cell permeability, and target engagement.

Synthesis of Amide Derivatives

Amide coupling is one of the most frequently used reactions in drug discovery.[5] It involves the activation of the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine. The resulting amides often exhibit enhanced biological stability and can introduce new pharmacophoric elements.

Causality & Experimental Choices: Direct condensation of a carboxylic acid and an amine is unfavorable as it forms a non-reactive ammonium carboxylate salt.[6] Therefore, coupling reagents are essential.

  • Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble and highly efficient coupling agent. It activates the carboxylic acid to form a reactive O-acylisourea intermediate.[7]

  • Additives (HOBt, NHS): To prevent side reactions and minimize racemization (if chiral amines are used), additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are often included. These additives trap the activated intermediate to form a more stable active ester, which then reacts cleanly with the amine.[8]

  • Bases (DIPEA): A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is used to scavenge the acid produced during the reaction and ensure the amine nucleophile remains deprotonated and reactive.[8]

Caption: Simplified mechanism of EDC-mediated amide coupling.

Synthesis of Ester Derivatives

Esterification can improve the lipophilicity of the parent compound, potentially enhancing its ability to cross cell membranes. Esters can also act as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid.

Causality & Experimental Choices:

  • Steglich Esterification: For sterically hindered alcohols, the use of a carbodiimide like Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP) is highly effective under mild conditions.[9] DMAP acts as a potent acyl transfer agent, accelerating the reaction.[9]

  • Acid-Catalyzed Esterification: For simple alcohols like methanol or ethanol, refluxing in the presence of a strong acid catalyst (e.g., H₂SO₄) is a classical and cost-effective method.

Decarboxylation

Removal of the C4-carboxylic acid group yields the corresponding 7-methoxy-2-quinolone scaffold. This can be a crucial step to explore structure-activity relationships, as the acidic group might be detrimental to activity for certain biological targets. Decarboxylation of quinoline-4-carboxylic acids is a known transformation, often requiring high temperatures.[10]

Transformations at the C2-Hydroxy/Oxo Group

The C2-position offers a secondary site for derivatization, allowing for significant structural modifications that can profoundly alter the molecule's biological profile.

Conversion to 2-Chloroquinoline Derivatives

The transformation of the 2-quinolone to a 2-chloroquinoline is a pivotal step that converts a relatively unreactive amide into a highly versatile intermediate for nucleophilic aromatic substitution (SₙAr).

Causality & Experimental Choices: The hydroxyl group of the 2-quinolone is a poor leaving group. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are used to convert it into a chlorosulfite or phosphate ester, which is an excellent leaving group, facilitating the introduction of a chloride ion.[11] The resulting 2-chloro-7-methoxyquinoline-4-carboxylic acid (or its ester) is highly reactive towards nucleophiles.

Nucleophilic Substitution on 2-Chloroquinolines

The 2-chloro group can be readily displaced by a wide range of nucleophiles, including alkoxides, amines, and thiols. This opens up a vast chemical space for creating libraries of 2-substituted quinolines. For instance, reacting the 2-chloro intermediate with various sulfonamides can yield derivatives with potent antimicrobial activity.[4]

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and scale. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Amide Synthesis via EDC/HOBt Coupling

Workflow_Amide_Synthesis start 1. Dissolve Precursor & HOBt in anhydrous DMF add_edc 2. Add EDC at 0°C Stir for 30 min (Activation) start->add_edc add_amine 3. Add Amine and DIPEA Stir at RT for 4-12h add_edc->add_amine monitor 4. Monitor by TLC/LC-MS add_amine->monitor workup 5. Aqueous Workup (Dilute, Wash with LiCl, NaHCO₃, Brine) monitor->workup purify 6. Purify by Column Chromatography or Recrystallization workup->purify characterize 7. Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for amide synthesis.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-hydroxy-7-methoxyquinoline-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the solids (approx. 0.1 M concentration).

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Stir the mixture at 0°C for 30 minutes.

  • Amine Addition: To the activated mixture, add the desired primary or secondary amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.

Protocol 2: Conversion to 2-Chloro-7-methoxyquinoline-4-carboxylic Acid Ester

Note: It is often advantageous to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester via acid-catalyzed esterification) before performing the chlorination step to avoid side reactions.

  • Setup: Place the starting material, 7-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid methyl ester (1.0 eq), in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction by TLC (a significant change in Rf value will be observed).

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a fume hood (this is a highly exothermic and hazardous step).

  • Neutralization: Once the excess POCl₃ has been quenched, neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution or solid Na₂CO₃ until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the 2-chloroquinoline derivative.

Summary and Outlook

2-Hydroxy-7-methoxyquinoline-4-carboxylic acid is a strategically functionalized precursor that enables access to a wide array of quinoline derivatives. By leveraging well-established synthetic transformations at the C4-carboxylic acid and the C2-oxo positions, researchers can efficiently generate libraries of novel compounds. The protocols and mechanistic insights provided herein serve as a robust foundation for exploration in drug discovery and materials science, facilitating the development of next-generation bioactive molecules.[12]

References

  • Chem-Impex. (n.d.). 7-Methoxy-4(1H)-quinolinone.
  • Fetzner, S., Vogler, B., & Lingens, F. (1993). Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. FEMS Microbiology Letters, 112(2), 151-157.
  • BenchChem. (n.d.). 7-Methoxy-3-methylquinolin-2(1H)-one.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • Al-Ostath, A., et al. (2023).
  • Sigma-Aldrich. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid.
  • Boosen, K. J. (1972). U.S. Patent No. 3,691,171. U.S.
  • Massoud, M. A., et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • PubChem. (n.d.). 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). 2-Hydroxy-7-methoxy-quinoline-4-carboxylic acid.
  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. The Condensation of Anilines with Ethyl Ethoxalylacetate. Journal of the American Chemical Society, 68(7), 1204–1208. (Note: This is a representative citation for the general transformation, specific synthesis of 4,7-dichloroquinoline is discussed in other sources).
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Kuete, V., et al. (2016). Review of the chemistry and pharmacology of 7-Methyljugulone. PMC.
  • Singh, A., & Parveen, R. (2023).
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Duvelleroy, D., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Organic & Biomolecular Chemistry, 3(20), 3794-804.
  • ResearchGate. (n.d.). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate.
  • Reddy, C. R., et al. (2021). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry.
  • Pothukanuri, S., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Chemistry Stack Exchange. (2020). Synthetic route to hydroxychloroquine.
  • Lahna, A. (2022).
  • Wikipedia. (n.d.). Decarboxylation.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Hydroxyquinoline.
  • Martínez-Ortiz, F., et al. (2023).
  • Davies, I. W., et al. (2022).
  • Džambaski, Z., et al. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • NextSDS. (n.d.). 7-METHOXY-2-OXO-1,2,3,4-TETRAHYDROQUINOLINE-3-CARBOXYLIC ACID.
  • Sapphire Bioscience. (n.d.). 7-Methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids.
  • Boosen, K. J. (1972). U.S. Patent No. 3,691,171. U.S. Patent and Trademark Office.
  • The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
  • El-Damasy, A. K., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI.
  • PubChem. (n.d.). 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid.

Sources

Method

Application Note: High-Throughput Quantification of 2-Hydroxy-7-methoxyquinoline-4-carboxylic Acid in Human Plasma using a Validated LC-MS/MS Method

Abstract This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid in human...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a reversed-phase chromatographic separation with negative ion electrospray ionization. The method has been developed and validated to meet the rigorous standards required for bioanalytical studies in drug development, offering high throughput, accuracy, and precision. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, detailed instrument parameters, and validation according to regulatory guidelines.

Introduction

2-Hydroxy-7-methoxyquinoline-4-carboxylic acid is a quinoline derivative of interest in pharmaceutical research. Accurate quantification of this and similar molecules in biological matrices is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. The acidic nature of the carboxylic acid moiety and the overall polarity of the molecule present specific challenges for bioanalysis, including efficient extraction from plasma proteins and achieving good chromatographic peak shape and retention.

This application note addresses these challenges by presenting a streamlined and validated LC-MS/MS method. The protocol is designed for high-throughput analysis without compromising data quality, a critical consideration in preclinical and clinical studies. The scientific integrity of this method is grounded in established bioanalytical principles and validated according to the U.S. Food and Drug Administration (FDA) guidelines[1][2].

Analyte Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is paramount for the development of a robust bioanalytical method.

PropertyValueSource
Chemical Structure Chemical Structure of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acidPubChem
Molecular Formula C₁₁H₉NO₄[3]
Molecular Weight 219.19 g/mol [3]
Predicted XLogP3 1.1 - 1.8PubChem
Predicted pKa ~2.9 (estimated)[4]

The presence of a carboxylic acid group confers an acidic character to the molecule, with an estimated pKa around 2.9[4]. This indicates that the analyte will be predominantly ionized (negatively charged) at physiological pH and in neutral or basic solutions. This property is exploited in both the sample preparation and the LC-MS/MS detection strategy. The moderate logP value suggests that while it has some lipophilicity, it is a relatively polar molecule.

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, minimizing sample handling and potential for error.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_collection Plasma Sample Collection s_spike Spike with Internal Standard s_collection->s_spike s_ppt Protein Precipitation (Acetonitrile) s_spike->s_ppt s_centrifuge Centrifugation s_ppt->s_centrifuge s_supernatant Supernatant Transfer & Dilution s_centrifuge->s_supernatant lc_injection LC Injection s_supernatant->lc_injection lc_separation Reversed-Phase UPLC Separation lc_injection->lc_separation ms_ionization Negative ESI lc_separation->ms_ionization ms_detection MRM Detection ms_ionization->ms_detection d_integration Peak Integration ms_detection->d_integration d_calibration Calibration Curve Generation d_integration->d_calibration d_quant Concentration Calculation d_calibration->d_quant

Caption: Overall workflow from sample preparation to data analysis.

Detailed Protocols

Sample Preparation: Protein Precipitation

Protein precipitation (PPT) is selected for its simplicity, speed, and suitability for high-throughput workflows. Acetonitrile is an effective precipitating agent for plasma proteins and is compatible with reversed-phase chromatography.

Protocol:

  • Sample Thawing: Thaw frozen human plasma samples and calibration standards/quality control samples in a water bath at room temperature. Vortex to ensure homogeneity.

  • Internal Standard Spiking: To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled analog of the analyte).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vial.

  • Dilution: Add 200 µL of water to the supernatant. This step reduces the organic solvent concentration, improving peak shape in reversed-phase chromatography.

  • Injection: The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The chromatographic and mass spectrometric parameters are optimized for the selective and sensitive detection of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid. Given the acidic nature of the analyte, electrospray ionization in negative mode (ESI-) is employed.

Liquid Chromatography Parameters:

ParameterSetting
LC System UHPLC system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II)
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters:

ParameterSetting
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex Triple Quad™, Waters Xevo™ TQ-S)
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

The MRM transitions are selected based on the predicted fragmentation pattern of the analyte, with the primary fragmentation being the loss of the carboxylic acid group (as CO₂).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Hydroxy-7-methoxyquinoline-4-carboxylic acid 218.1174.1-25
Internal Standard (IS) To be determined based on the specific IS usedTo be determinedTo be determined

Note: The collision energy should be optimized for the specific instrument used.

Method Validation

The bioanalytical method should be fully validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry"[1][2]. The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the reproducibility of the measurements.

  • Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A linear range should be established with a correlation coefficient (r²) > 0.99.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantification of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid in human plasma. The simple protein precipitation sample preparation and the optimized chromatographic and mass spectrometric conditions allow for sensitive and accurate measurements, making this method well-suited for regulated bioanalytical studies in the pharmaceutical industry. The validation of this method in accordance with regulatory guidelines will ensure the generation of high-quality data for pharmacokinetic and other drug development studies.

References

  • This section should be populated with specific references used in the final document.
  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

Sources

Application

Application Notes and Protocols: Fluorescent Labeling of Biomolecules using 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (HMQC)

Introduction Fluorescence labeling has become an indispensable tool in molecular biology, biotechnology, and drug development, offering sensitive and specific detection of biomolecules in real-time.[][2] This technology...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluorescence labeling has become an indispensable tool in molecular biology, biotechnology, and drug development, offering sensitive and specific detection of biomolecules in real-time.[][2] This technology involves the covalent attachment of a fluorophore to a target molecule, such as a protein or nucleic acid, enabling researchers to visualize, track, and quantify biological processes with high precision.[3][4]

Among the vast array of available fluorophores, heterocyclic aromatic compounds are of significant interest. The quinoline scaffold, in particular, presents a versatile platform for developing fluorescent probes due to its unique photophysical properties, which are often highly sensitive to the local environment.[5][6] Quinoline derivatives have been successfully developed as chemosensors and bio-imaging agents, capable of detecting changes in pH, viscosity, and the presence of specific metal ions.[7][8][9]

This guide focuses on 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (HMQC) , a quinoline derivative featuring a carboxylic acid functional group that serves as a versatile chemical handle for bioconjugation. While not a pre-activated dye, its core structure possesses the intrinsic fluorescence characteristic of the quinoline family. The purpose of these application notes is to provide researchers with a comprehensive, field-proven methodology to:

  • Chemically activate the carboxylic acid of HMQC to create a reactive N-hydroxysuccinimide (NHS) ester.

  • Utilize the activated HMQC to fluorescently label primary amine-containing biomolecules.

  • Characterize the resulting conjugate and apply it in a cellular imaging context.

By following these protocols, researchers can effectively harness the unique properties of the quinoline scaffold for their specific experimental needs.

Principle of the Method: A Two-Stage Approach

The conjugation of HMQC to a biomolecule is a two-stage process that first involves the "activation" of the fluorophore, followed by its reaction with the target molecule. This approach ensures a highly efficient and specific labeling reaction.

Stage 1: Activation of HMQC Carboxylic Acid The carboxylic acid on HMQC is not intrinsically reactive towards amines on proteins under physiological conditions. To facilitate the reaction, it must first be converted into a more reactive species. The most robust and widely used method is the formation of an N-hydroxysuccinimide (NHS) ester . This is achieved using carbodiimide chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[10] The Sulfo-NHS ester is more stable in aqueous solutions than a standard NHS ester, preventing rapid hydrolysis and improving conjugation efficiency. This activation step is optimally performed at a slightly acidic pH (pH 6.0) to maximize the stability and reactivity of the carbodiimide.[10]

Stage 2: Conjugation to Amine-Containing Biomolecules The newly synthesized HMQC-Sulfo-NHS ester is an amine-reactive compound. It readily reacts with nucleophilic primary amines, such as the ε-amino group of lysine residues on proteins or amino-modified nucleic acids, to form a stable and permanent amide bond.[11][12] This conjugation reaction is highly pH-dependent and proceeds most efficiently at a slightly alkaline pH (8.3–8.5), where the target amino groups are deprotonated and thus more nucleophilic.[11][13]

G cluster_0 Stage 1: HMQC Activation cluster_1 Stage 2: Biomolecule Conjugation HMQC HMQC with Carboxylic Acid (-COOH) Reagents1 EDC + Sulfo-NHS (pH 6.0 Buffer) HMQC->Reagents1 Activated_HMQC Activated HMQC-Sulfo-NHS Ester Reagents1->Activated_HMQC Carbodiimide Chemistry Reagents2 pH 8.5 Buffer Activated_HMQC->Reagents2 Amine-Reactive Ester Biomolecule Protein or Nucleic Acid with Primary Amine (-NH₂) Biomolecule->Reagents2 Labeled_Biomolecule Fluorescently Labeled Biomolecule (Stable Amide Bond) Reagents2->Labeled_Biomolecule

Figure 1: Two-stage workflow for labeling biomolecules with HMQC.

Photophysical Properties of the Hydroxyquinoline Core

The fluorescence of hydroxyquinolines is governed by a complex interplay of factors including tautomeric equilibrium (the keto-enol forms), solvent polarity, and pH.[14][15] The excited-state intramolecular proton transfer (ESIPT) process can lead to a large Stokes shift, which is advantageous for minimizing self-absorption in fluorescence measurements.[8] The data below for related compounds provides an expected performance baseline for HMQC.

Compound Solvent Excitation Max (λ_ex, nm) Emission Max (λ_em, nm) Quantum Yield (Φ) Reference
8-Hydroxyquinoline (8-HQ)Ethanol~315~410-
7-Hydroxy-4-methylcoumarin*Water~360~450-[16]
6-Methoxyquinoline DerivativeAcetonitrile~450~5200.50[17]
Quinine Sulfate (Standard)1 N H₂SO₄3504500.52 - 0.60[14]
Note: Coumarin is a related heterocyclic scaffold often used for comparative photophysical analysis.

Causality Behind Experimental Choices:

  • Solvatochromism: The sensitivity of quinoline emission to solvent polarity means that buffer composition can influence results.[6] Consistency in buffer systems is crucial for comparative studies.

  • pH Sensitivity: The protonation state of the heterocyclic nitrogen and the hydroxyl group dramatically affects absorption and emission spectra.[15] Therefore, maintaining a stable and well-defined pH during spectroscopic measurements is critical for reproducibility.

Detailed Experimental Protocols

These protocols provide a validated starting point. Optimization may be required based on the specific properties of the target biomolecule.

Part A: Activation of HMQC to HMQC-Sulfo-NHS Ester

This protocol describes the in-situ generation of the amine-reactive HMQC-Sulfo-NHS ester.

Materials and Reagents:

  • 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (HMQC)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, high purity)

  • N-hydroxysulfosuccinimide sodium salt (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

Protocol:

  • Prepare HMQC Stock: Dissolve HMQC in a minimal amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Prepare Activation Reagents: Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in the Activation Buffer. Rationale: EDC and Sulfo-NHS are moisture-sensitive and hydrolyze over time; fresh solutions are critical for high activation efficiency.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • HMQC stock solution (to a final concentration of 1 mM)

    • Sulfo-NHS stock solution (to a final concentration of 5 mM, a 5-fold molar excess)

    • EDC stock solution (to a final concentration of 10 mM, a 10-fold molar excess)

    • Add Activation Buffer to reach the final desired volume.

  • Incubation: Vortex the mixture gently and incubate at room temperature for 15-30 minutes, protected from light.

  • Immediate Use: The resulting HMQC-Sulfo-NHS ester solution is now "activated" and should be used immediately for conjugation as described in Part B. Do not store the activated solution.

Part B: Fluorescent Labeling of a Model Protein (e.g., Bovine Serum Albumin - BSA)

Materials and Reagents:

  • Activated HMQC-Sulfo-NHS ester solution (from Part A)

  • Protein solution (e.g., 5-10 mg/mL BSA)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5. Critical: Avoid buffers containing primary amines, such as Tris, as they will compete with the reaction.[11]

  • Desalting spin column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Spectrophotometer

Protocol:

  • Buffer Exchange: Ensure the protein of interest is in the appropriate Conjugation Buffer (pH 8.3-8.5) and free of any amine-containing contaminants. If necessary, perform a buffer exchange using a desalting spin column.

  • Determine Protein Concentration: Accurately measure the protein concentration using A280 absorbance or a BCA assay.

  • Conjugation Reaction: Add the freshly prepared HMQC-Sulfo-NHS ester solution (from Part A) to the protein solution. A 10- to 20-fold molar excess of the activated dye over the protein is a robust starting point for optimization.[18]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation and protected from light.

  • Purification: Separate the HMQC-labeled protein from the unreacted, hydrolyzed dye using a desalting spin column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Follow the manufacturer's instructions for the column.

Part C: Characterization - Determining the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated per protein molecule, is a critical quality control parameter. It can be determined using UV-Visible spectrophotometry.

Protocol:

  • Acquire Spectra: Measure the absorbance of the purified, labeled protein solution at 280 nm (for protein) and at the absorbance maximum of HMQC (determine this experimentally for the conjugate, but expect it to be in the UV-A range, ~320-370 nm).

  • Calculate Concentrations:

    • First, calculate the concentration of the conjugated dye. This requires the molar extinction coefficient (ε) of HMQC at its λ_max, which must be determined experimentally.

    • The absorbance at 280 nm from the protein is obscured by the dye's absorbance. A correction factor (CF) is needed. CF = (ε_dye at 280 nm) / (ε_dye at λ_max).

  • Apply Formulas:

    • Protein Concentration (M) = [A₂₈₀ - (A_dye_max × CF)] / ε_protein [18]

    • Degree of Labeling (DOL) = A_dye_max / (ε_dye_max × Protein Concentration (M)) [18]

    Where:

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • A_dye_max is the absorbance of the conjugate at the dye's λ_max.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 43,824 M⁻¹cm⁻¹ for BSA).

    • ε_dye_max is the molar extinction coefficient of HMQC at its λ_max.

An optimal DOL for most applications is between 2 and 7. Over-labeling can lead to protein denaturation and fluorescence quenching, while under-labeling results in a weak signal.

Application Example: Live Cell Surface Labeling

This protocol provides a general workflow for using an HMQC-labeled protein (e.g., an antibody or ligand) to label the plasma membrane of live cells for fluorescence microscopy.

G start Seed and Culture Adherent Cells prep Prepare Staining Solution: Dilute HMQC-Protein Conjugate in Pre-warmed Imaging Medium start->prep wash1 Wash Cells Once with Pre-warmed Medium prep->wash1 stain Incubate Cells with Staining Solution (e.g., 30 min at 37°C) wash1->stain wash2 Wash Cells 2-3 times to Remove Unbound Conjugate stain->wash2 image Image with Fluorescence Microscope (Use appropriate filter set for HMQC) wash2->image

Figure 2: General workflow for live-cell surface staining.

Protocol:

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and grow to the desired confluency.

  • Prepare Staining Solution: Dilute the purified HMQC-protein conjugate in a pre-warmed, serum-free live-cell imaging medium (e.g., HBSS or phenol red-free medium) to a final concentration of 5-20 µg/mL.[19] The optimal concentration must be determined empirically.

  • Staining: Remove the culture medium from the cells and wash once with the imaging medium. Add the staining solution to the cells and incubate under normal culture conditions (e.g., 37°C, 5% CO₂) for 30-60 minutes.

  • Washing: Gently aspirate the staining solution and wash the cells 2-3 times with fresh, pre-warmed imaging medium to remove unbound conjugate and reduce background fluorescence.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of HMQC.

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Low or No Labeling (Low DOL) 1. Inactive EDC or Sulfo-NHS reagents.1. Use fresh, high-purity EDC and Sulfo-NHS powders. Prepare solutions immediately before use.
2. Incorrect buffer pH for activation or conjugation.2. Verify activation buffer is pH 6.0 and conjugation buffer is pH 8.3-8.5.
3. Presence of amine-containing buffers (e.g., Tris) in the protein solution.3. Perform a buffer exchange into an amine-free buffer (e.g., bicarbonate or phosphate) before labeling.
Protein Precipitation During Labeling 1. Over-labeling of the protein, leading to denaturation.1. Reduce the molar excess of the activated HMQC dye in the reaction.
2. Use of organic solvent (DMF/DMSO) exceeds 10% of the total reaction volume.2. Ensure the organic solvent volume is kept to a minimum (<10% v/v).
High Background in Cellular Imaging 1. Insufficient washing after staining.1. Increase the number and duration of wash steps.
2. Non-specific binding of the protein conjugate.2. Add a blocking agent like 1% BSA to the staining solution. Optimize the conjugate concentration.

Conclusion

2-Hydroxy-7-methoxyquinoline-4-carboxylic acid is a valuable chemical scaffold for the development of custom fluorescent probes. By following a straightforward two-stage protocol involving carbodiimide-mediated activation and subsequent amine coupling, researchers can effectively conjugate this fluorophore to a wide range of biomolecules. The resulting labeled products can be applied in various downstream applications, most notably in fluorescence microscopy and cellular imaging. The inherent sensitivity of the quinoline core to its environment provides an additional layer of information, making HMQC a potentially powerful tool for probing molecular interactions and cellular dynamics.

References

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. (n.d.). Rsc.org. Retrieved March 17, 2026, from [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. COJ Biomedical Science & Research, 2(3). Crimson Publishers. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Fluorescent Labeling: Definition, Principles, Types and Applications. Retrieved March 17, 2026, from [Link]

  • Boosen, K. J. (1972). U.S. Patent No. 3,691,171. Washington, DC: U.S. Patent and Trademark Office.
  • Zhang, J., et al. (2013). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry, 86(1), 697-703. ACS Publications. DOI: 10.1021/ac403162j. Retrieved from [Link]

  • Li, M., et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, 18(7), 107011. Elsevier. DOI: 10.1016/j.arabjc.2025.107011. Retrieved from [Link]

  • Gonzalez-Pujana, A., et al. (2020). A Protocol for Minimal Single Protein Labeling with CyDye Fluors for Live Cell Internalization Assays. IntechOpen. DOI: 10.5772/intechopen.93855. Retrieved from [Link]

  • Kim, D., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. bioRxiv. DOI: 10.1101/2020.08.14.251410. Retrieved from [Link]

  • Wang, Z., et al. (2025). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. Chemosensors, 13(4), 90. MDPI. DOI: 10.3390/chemosensors13040090. Retrieved from [Link]

  • Aly, A. A., et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. DOI: 10.1515/znb-2016-0201. Retrieved from [Link]

  • Tang, L., et al. (2021). CN Patent No. 112500341B.
  • Gao, Y., et al. (2020). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. PLoS ONE, 15(4), e0232239. DOI: 10.1371/journal.pone.0232239. Retrieved from [Link]

  • Al-Nahain, A., et al. (2013). Fluorescent labeling and modification of proteins. Journal of Chemical Biology, 6(3), 85-95. DOI: 10.1007/s12154-013-0095-1. Retrieved from [Link]

  • Griesbeck, C., et al. (2007). Fluorescent Probes and Labels for Cellular Imaging. CHIMIA International Journal for Chemistry, 61(4), 175-179. DOI: 10.2533/chimia.2007.175. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Fluorescent Direct Label Kit Protocol. Retrieved March 17, 2026, from [Link]

  • KKA, I., & KKA, K. (1990). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. ResearchGate. Retrieved from [Link]

  • Naumov, S., et al. (2008). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. ResearchGate. DOI: 10.1039/b809837a. Retrieved from [Link]

  • abberior. (n.d.). Membrane labeling protocol for live-cell applications. Retrieved March 17, 2026, from [Link]

  • Naik, L. R., & Math, N. N. (n.d.). Photo physical properties of 8-hydroxy quinoline. Retrieved from [Link]

  • Beddard, G. S., et al. (1977). Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (2), 262-267. DOI: 10.1039/P29770000262. Retrieved from [Link]

  • Pyshnyi, D. V., et al. (2000). Chemical Methods of DNA and RNA Fluorescent Labeling. Nucleic Acids Research, 28(13), 2657-2662. Oxford Academic. DOI: 10.1093/nar/28.13.2657. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. SciSpace. DOI: 10.1155/2014/906521. Retrieved from [Link]

  • Ghosh, K., & Masanta, G. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Tetrahedron Letters, 49(51), 7277-7280. DOI: 10.1016/j.tetlet.2008.10.024. Retrieved from [Link]

  • McKay, S. L., & Cooke, J. W. (2016). End-Labeling Oligonucleotides with Chemical Tags After Synthesis. Methods in Molecular Biology, 1492, 11-25. DOI: 10.1007/978-1-4939-4022-6_2. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved March 17, 2026, from [Link]

  • De Backer, L., et al. (2016). Fluorescent Labeling of Plasmid DNA and mRNA: Gains and Losses of Current Labeling Strategies. Bioconjugate Chemistry, 27(1), 3-20. ACS Publications. DOI: 10.1021/acs.bioconjchem.5b00547. Retrieved from [Link]

  • Ozturk, M., et al. (2020). The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one. Journal of Research in Pharmacy, 24(5), 659-666. DOI: 10.29228/jrp.139. Retrieved from [Link]

  • Aigbirhio, F. I., et al. (2017). [Carboxyl–11C]-Labeling of four high-affinity cPLA2α inhibitors and their evaluation as radioligands in mice with positron emission tomography. EJNMMI Radiopharmacy and Chemistry, 2(1), 11. DOI: 10.1186/s41181-017-0032-4. Retrieved from [Link]

  • Ortiz, M. J., et al. (2025). Push–pull fluorophores based on NHS esters of bithiophene for labelling of biomolecules containing primary amines. Royal Society Open Science, 12(2), 241380. The Royal Society. DOI: 10.1098/rsos.241380. Retrieved from [Link]

  • Sun, E., et al. (2020). Fluorescent Labeling of Proteins of Interest in Live Cells. ACS Chemical Biology, 15(5), 1103-1114. ACS Publications. DOI: 10.1021/acschembio.0c00192. Retrieved from [Link]

  • Noe, C. R., et al. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Sciforum. Retrieved from [Link]

  • Cohen, B., et al. (2005). 6-Hydroxyquinoline-N-oxides: A New Class of “Super” Photoacids. The Journal of Physical Chemistry A, 109(24), 5329-5337. ACS Publications. DOI: 10.1021/jp050868f. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges of 2-Hydroxy-7-methoxyquinoline-4-carboxylic Acid

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you are likely aware that quinoline-4-carboxylic acid derivatives present notorious solubility bottlenecks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you are likely aware that quinoline-4-carboxylic acid derivatives present notorious solubility bottlenecks. 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid is particularly challenging due to its unique structural thermodynamics.

This guide is designed to move beyond basic "trial-and-error" formulation. Here, we deconstruct the physicochemical causality behind your precipitation issues and provide field-proven, self-validating protocols to rescue your assays and in vivo studies.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My compound is a carboxylic acid. Why does it still precipitate when I dilute my DMSO stock into standard PBS (pH 7.4)? A1: This is a classic manifestation of the Common-Ion Effect . While it is true that the C4-carboxylic acid (pKa ~3.5–4.5) is fully deprotonated at pH 7.4, forming a carboxylate anion[1], the high concentration of sodium ions (137 mM Na⁺) in Phosphate-Buffered Saline (PBS) drives the equilibrium toward the insoluble sodium salt. As demonstrated with structurally similar quinoline-4-carboxylic acid inhibitors like brequinar, common serum electrolytes such as sodium chloride can2[2]. Causality-Driven Solution: Abandon sodium-based buffers. Switch to zwitterionic buffers (e.g., HEPES) and utilize bulky organic counterions like Meglumine or Tromethamine (Tris) to sterically hinder crystal lattice formation[3].

Q2: How does the 2-hydroxy substitution specifically complicate the solubility profile compared to standard quinolines? A2: The nomenclature "2-hydroxyquinoline" is structurally deceptive. In both aqueous solution and the solid state, this moiety heavily favors tautomerization into the 2-quinolone (carbostyril) form . This tautomeric shift converts the basic quinoline nitrogen into a neutral, amide-like NH donor, and the hydroxyl into a carbonyl acceptor. This creates a highly stable, self-assembling intermolecular hydrogen-bond network (dimerization) that drastically increases the crystal lattice energy. You are fighting a thermodynamic barrier, not just lipophilicity.

Q3: We need a vehicle for oral gavage (in vivo dosing). What is the most effective solubilization strategy? A3: You must attack both the high lattice energy and the core hydrophobicity. A dual-pronged approach is required: In-situ salt formation (to ionize the C4-carboxylate) combined with Host-Guest Complexation (using Hydroxypropyl-β-cyclodextrin, HP-β-CD) to encapsulate the lipophilic 7-methoxyquinoline core.

Part 2: Visualizing the Solubilization Workflow

TroubleshootingFlow Start Compound Precipitates in Biological Assay CheckPH Is the buffer pH < 5.0? Start->CheckPH Protonated Carboxylic acid is protonated. Adjust pH to 7.4+ CheckPH->Protonated Yes CheckSaline Is the buffer PBS or Saline? CheckPH->CheckSaline No Protonated->CheckSaline CommonIon Sodium Common-Ion Effect. Na+ drives precipitation. CheckSaline->CommonIon Yes Cyclodextrin Lattice energy too high. Add 20% HP-β-CD. CheckSaline->Cyclodextrin No Meglumine Switch to Meglumine or Tris-based buffers CommonIon->Meglumine

Fig 1: Decision tree for troubleshooting quinoline-4-carboxylic acid precipitation.

Mechanisms Solid Solid State 2-Quinolone Tautomer Strong H-Bond Network Salt Salt Formation Meglumine Counterion Prevents Na+ Stacking Solid->Salt pH > 6.0 + Base CD Inclusion Complex HP-β-CD Encapsulates Hydrophobic Core Solid->CD Host-Guest Interaction Micelle Micellization Tween 80 / PEG400 Lowers Dielectric Const. Solid->Micelle Surfactants Soluble Aqueous Solution Bioavailable Monomers Salt->Soluble CD->Soluble Micelle->Soluble

Fig 2: Mechanistic pathways for disrupting the 2-quinolone crystal lattice.

Part 3: Quantitative Formulation Data

The following table synthesizes the expected solubility limits of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid across various formulation matrices, highlighting the thermodynamic rationale for each.

Formulation StrategyVehicle / ExcipientExpected SolubilityMechanism of Action / Causality
Free Acid Water (pH 3.0)< 0.05 mg/mLBaseline. Compound is fully protonated; lattice energy dominates.
Sodium Salt PBS (pH 7.4)0.1 - 0.2 mg/mLDeprotonation occurs, but solubility is severely capped by the Na⁺ common-ion effect[4].
Organic Salt 100 mM Meglumine (pH 8.0)2.5 - 5.0 mg/mLMeglumine provides a bulky, highly hydroxylated counterion that prevents crystalline stacking[3].
Inclusion Complex 20% w/v HP-β-CD in Water8.0 - 12.0 mg/mLHydrophobic 7-methoxyquinoline core is shielded within the cyclodextrin cavity.
Co-solvent System 10% DMSO, 40% PEG400, 50% Water> 15.0 mg/mLDrastic reduction of the solvent dielectric constant; overcomes hydrophobic exclusion.

Part 4: Self-Validating Experimental Protocols

Protocol A: In-Situ Meglumine Salt Formation (For In Vitro Assays)

Causality: Using a pre-formulated organic base ensures that as the crystal lattice breaks down, the resulting carboxylate anion is immediately paired with a sterically bulky counterion, preventing re-precipitation.

  • Preparation: Weigh 10 mg of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid into a glass vial.

  • Wetting: Add 50 µL of DMSO to wet the powder. Rationale: Wetting reduces the surface tension and prevents the hydrophobic powder from floating on the aqueous surface.

  • Base Addition: Add 1.0 mL of a pre-warmed (37°C) 100 mM Meglumine solution (in sterile water).

  • Thermal Agitation: Sonicate the vial in a water bath at 45°C for 15 minutes. Rationale: Thermal energy is required to break the 2-quinolone hydrogen-bond dimers.

  • Validation Checkpoint: Remove from sonication and observe against a dark background.

    • Pass: The solution is optically clear with a slight yellow tint. Proceed to sterile filtration (0.22 µm).

    • Fail (Turbidity persists): The lattice energy has not been fully overcome. Do not just add more water (which lowers the pH). Instead, add an additional 10 µL of 1M NaOH to push the equilibrium, vortex, and re-sonicate.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

Causality: Cyclodextrins require time and kinetic energy to allow the drug molecules to partition from the solid state into the hydrophobic cavity.

  • Excipient Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM Tris buffer (pH 8.0). Rationale: The Tris buffer ensures the carboxylic acid remains ionized, while the CD encapsulates the lipophilic core.

  • Drug Addition: Add the quinoline derivative to achieve a target concentration of 5 mg/mL.

  • Equilibration: Stir the suspension magnetically at 500 RPM at room temperature for a minimum of 24 hours. Rationale: Host-guest complexation is an equilibrium-driven process that cannot be instantly forced by simple vortexing.

  • Validation Checkpoint: Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes.

    • Pass: No visible pellet. The complexation is complete and stable.

    • Fail (Pellet forms): The system has exceeded its thermodynamic inclusion capacity. You must either reduce the target drug concentration or increase the HP-β-CD concentration to 30% (w/v).

Part 5: References

  • Benchchem. Addressing solubility problems with quinoline-4-carboxylic acid derivatives.1

  • National Institutes of Health (PMC). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.2

  • Pharmachitchat. Pharmaceutical Preformulation and Formulation (Common Ion Effect).4

  • Google Patents (WO2021134042A1). Methods and compositions for inhibition of dihydroorotate dehydrogenase.3

Sources

Optimization

Technical Support Center: Troubleshooting Low Synthesis Yield of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-Hydroxy-7-methoxyquinoline-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (CAS 52280-85-0)[1]. This valuable heterocyclic compound, also known as 7-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, often presents synthetic hurdles related to yield and purity. This document provides a structured, in-depth troubleshooting framework based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs): Diagnosing and Resolving Low Yield

This section addresses the most common issues encountered during the synthesis of 2-hydroxyquinoline derivatives, which are typically prepared via a Knorr-type synthesis, a variation of the Conrad-Limpach reaction.[2][3]

Q1: My overall yield is very low. What are the most common culprits?

Low isolated yield is a multifaceted problem that can originate from starting material impurities, suboptimal reaction conditions, or significant product loss during workup.

  • Starting Material Quality: The purity of your starting materials, typically m-anisidine and a β-ketoester like diethyl oxaloacetate, is paramount. Impurities can introduce competing side reactions or inhibit catalyst activity. Always verify the purity of your reactants via appropriate analytical methods (e.g., NMR, GC-MS) before starting.[4]

  • Incomplete Condensation: The initial formation of the β-keto acid anilide intermediate from m-anisidine and the β-ketoester may be incomplete. This step is temperature-sensitive and crucial for directing the synthesis toward the desired 2-hydroxyquinoline isomer.[5]

  • Suboptimal Cyclization: The thermal cyclization step is often the most demanding part of the synthesis. It requires very high temperatures (typically ~250 °C) to proceed efficiently.[5][6] Inadequate heating or inefficient heat transfer will drastically reduce the yield.

  • Product Loss During Workup: As a carboxylic acid, the product's solubility is highly pH-dependent. Improper pH control during extraction and precipitation can lead to significant loss of material in the aqueous or organic phases.[7]

Q2: I seem to be forming the wrong isomer. How can I selectively synthesize the 2-hydroxyquinoline product?

The reaction of anilines with β-ketoesters can produce two different constitutional isomers: 4-hydroxyquinolines (via the Conrad-Limpach pathway) or 2-hydroxyquinolines (via the Knorr pathway). The outcome is dictated by the temperature of the initial condensation step.[3][8]

  • Thermodynamic vs. Kinetic Control:

    • Kinetic Product (4-Hydroxyquinoline): At lower temperatures (e.g., room temperature to moderate heating), the aniline's nitrogen atom preferentially attacks the more reactive keto group of the β-ketoester. This is the kinetically favored pathway and leads to the Conrad-Limpach product.[2][5]

    • Thermodynamic Product (2-Hydroxyquinoline): At higher temperatures (e.g., ~140 °C), the reaction favors the more stable product. The aniline attacks the ester group, forming a β-keto acid anilide intermediate. This intermediate then cyclizes to the desired 2-hydroxyquinoline, which is the thermodynamically favored product.[2][8]

To maximize the yield of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid, the initial condensation of m-anisidine and the β-ketoester must be performed under thermodynamic control (at elevated temperatures).

Q3: My reaction mixture turns into an unmanageable tar during the cyclization step. How can I prevent this?

Tar formation is a frequent problem, especially given the high temperatures required for the cyclization. This is often due to polymerization of reactants or intermediates.[5][8]

The most effective solution is to use a high-boiling, inert solvent. Heating the intermediate neat (without a solvent) often results in poor heat transfer, localized overheating, and subsequent decomposition, leading to moderate yields at best.[2][4]

  • Recommended Solvents: High-boiling point solvents are essential for maintaining a manageable reaction mixture and ensuring uniform heat distribution.

    • Mineral Oil: A common and effective choice that can significantly improve yields, in some cases up to 95%.[2][4]

    • Dowtherm A: A eutectic mixture of diphenyl ether and biphenyl, it is another excellent high-boiling solvent for this cyclization.[5]

Using a suitable solvent prevents charring and facilitates a more controlled and efficient cyclization.

Q4: The cyclization step seems to be the bottleneck. What are the critical parameters to optimize?

The thermal cyclization of the anilide intermediate is the rate-determining step and requires careful optimization.[2]

  • Temperature: As established, a temperature of approximately 250 °C is typically required for efficient ring closure.[5][6] Use a reliable heating mantle with a temperature controller and ensure the reaction thermometer is correctly placed to measure the internal temperature of the mixture.

  • Reaction Time: While high temperature is necessary, prolonged heating can lead to degradation of the product. The optimal reaction time should be determined by monitoring the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC), if possible.[5]

  • Atmosphere: Some high-temperature reactions can be sensitive to air (oxidation). Consider running the cyclization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products.[4]

Q5: What is the best strategy for isolating and purifying the final product?

A robust workup and purification strategy is crucial for obtaining a high yield of pure product.

  • Cooling and Dilution: After the reaction is complete, allow the mixture to cool. If you used a solvent like mineral oil, dilution with a non-polar solvent (e.g., hexanes) will cause the product to precipitate while the mineral oil remains in solution.

  • Filtration: Collect the crude solid by vacuum filtration.

  • Base Wash (Extraction): Transfer the crude solid to a flask and add an aqueous base solution (e.g., NaOH or NaHCO₃). The carboxylic acid will deprotonate to form a water-soluble sodium salt, allowing you to wash away any non-acidic, organic-soluble impurities.

  • Acidification and Precipitation: Filter the aqueous solution to remove any insoluble impurities. Then, carefully acidify the clear filtrate with a strong acid like HCl to a pH of ~2-3.[9] This will protonate the carboxylate, causing the purified 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid to precipitate out of the solution.[7]

  • Final Wash and Drying: Collect the pure product by filtration, wash thoroughly with cold water to remove any residual salts, and dry under vacuum.[10]

  • Recrystallization: If further purification is needed, recrystallization from a suitable solvent such as ethanol, glacial acetic acid, or an ethanol/water mixture can be performed.[9][10]

Core Methodologies and Workflows

General Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing low-yield issues.

start Low Yield Reported sub_check Verify Starting Material Purity (m-anisidine, β-ketoester) - NMR, GC-MS start->sub_check sub_pure Purity Confirmed? sub_check->sub_pure reaction_check Analyze Reaction Conditions workup_check Evaluate Workup & Purification reaction_check->workup_check cond_temp Condensation Temp Check (Target: ~140°C for 2-OH isomer) reaction_check->cond_temp cyc_temp Cyclization Temp Check (Target: ~250°C) reaction_check->cyc_temp solvent Solvent Check (Using high-boiling solvent?) reaction_check->solvent ph_control pH Control During Workup (Acidification for precipitation) workup_check->ph_control extraction Extraction Efficiency workup_check->extraction sub_pure->reaction_check Yes re_purify Re-purify Starting Materials sub_pure->re_purify No adjust_cond_temp Adjust T to Favor Thermodynamic Product cond_temp->adjust_cond_temp adjust_cyc_temp Increase T / Improve Heat Transfer cyc_temp->adjust_cyc_temp use_solvent Introduce Mineral Oil or Dowtherm A solvent->use_solvent optimize_ph Optimize pH for Precipitation ph_control->optimize_ph end_good Yield Improved extraction->end_good re_purify->sub_check adjust_cond_temp->end_good adjust_cyc_temp->end_good use_solvent->end_good optimize_ph->end_good G cluster_0 Initial Condensation Step cluster_1 Intermediate Formed cluster_2 Final Product after Cyclization (~250°C) reactants m-Anisidine + Diethyl Oxaloacetate low_T Low Temp (e.g., RT) Kinetic Control reactants->low_T high_T High Temp (e.g., 140°C) Thermodynamic Control reactants->high_T kinetic_int β-arylaminocrotonate (Attack at Keto C=O) low_T->kinetic_int Favored thermo_int β-keto acid anilide (Attack at Ester C=O) high_T->thermo_int Favored kinetic_prod 4-Hydroxyquinoline Isomer (Incorrect Product) kinetic_int->kinetic_prod thermo_prod 2-Hydroxyquinoline Isomer (Desired Product) thermo_int->thermo_prod

Sources

Troubleshooting

Optimizing HPLC peak resolution and tailing for 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid

Welcome to the technical support center for the chromatographic analysis of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (HMQC). This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (HMQC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for common challenges encountered during HPLC method development for this compound. As a molecule with multiple functional groups—a carboxylic acid, a hydroxyl group, and a quinoline ring system—HMQC presents specific challenges, including peak tailing and poor resolution, which this guide will address.

Understanding the Analyte: Physicochemical Properties

The chromatographic behavior of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid is dictated by its chemical structure. The presence of an acidic carboxylic acid group and a potentially ionizable hydroxyl group makes mobile phase pH a critical parameter for controlling retention and peak shape.[1][2] Furthermore, the arrangement of the hydroxyl and carboxyl groups may facilitate chelation with trace metals in the HPLC system, a common cause of severe peak tailing.[3][4]

PropertyEstimated Value/CharacteristicImplication for HPLC Analysis
Molecular Formula C₁₁H₉NO₄[5]---
Molecular Weight 219.2 g/mol [5]---
Structure Quinoline derivative with hydroxyl and carboxylic acid groups.[5][6]Prone to secondary interactions with silica-based columns.
pKa (Carboxylic Acid) ~3.5 - 4.5 (Estimated)Ionization state is highly dependent on mobile phase pH.[2][7]
Chelating Potential HighThe ortho-hydroxyl and carboxyl groups can chelate with metal ions, causing peak tailing.[3][4]
UV Absorbance Strong UV chromophoreEasily detectable by UV; a wavelength around 250-300 nm is a good starting point.[8]

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing explanations for the underlying causes and detailed protocols for resolution.

Question 1: Why is my HMQC peak exhibiting severe tailing?

Peak tailing is the most common issue for a molecule like HMQC and typically results from unwanted secondary interactions between the analyte and the stationary phase.[9]

Primary Causes & Mechanisms:

  • Secondary Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18) have residual, unreacted silanol groups (Si-OH) on their surface.[10][11] At mobile phase pH values above approximately 3.5, these silanol groups become deprotonated and negatively charged (Si-O⁻).[11] The polar hydroxyl and carboxylic acid groups on your analyte can then engage in strong, undesirable ionic interactions with these sites, slowing down a fraction of the analyte molecules and causing a tailed peak.[9][12]

  • Chelation with Trace Metals: Low-purity silica can contain trace metal contaminants like iron or aluminum.[3][4] The ortho-position of the hydroxyl and carboxylic acid groups on HMQC creates a perfect pocket to chelate, or bind strongly, to these metal ions. This acts as a powerful secondary retention mechanism, significantly contributing to peak tailing.[3][4]

  • Suboptimal Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, your analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. These two forms have different retention times, leading to a broadened, tailing peak. For robust chromatography, the analyte should be in a single, stable ionic state.[1][2][7]

G cluster_Analyte HMQC Analyte cluster_StationaryPhase Silica Stationary Phase Analyte HMQC Molecule (Carboxyl & Hydroxyl Groups) C18 Primary Retention (C18 Chains) Analyte->C18 Hydrophobic Interaction (Desired) Silanol Secondary Interaction (Ionized Silanol Si-O⁻) Analyte->Silanol Ionic Interaction (Causes Tailing) Metal Secondary Interaction (Trace Metal Ions Fe³⁺, Al³⁺) Analyte->Metal Chelation (Causes Tailing)

Caption: Causes of peak tailing for HMQC on a silica-based column.

Troubleshooting Protocol:

  • Step 1: Mobile Phase pH Adjustment (Ion Suppression)

    • Objective: To fully protonate the carboxylic acid group on HMQC, neutralizing its charge and minimizing interactions with ionized silanols.

    • Action: Adjust the pH of your aqueous mobile phase (Mobile Phase A) to be at least 2 pH units below the analyte's pKa. A starting pH of 2.5-3.0 is recommended.[1][3]

    • Reagents: Use 0.1% formic acid or 0.1% phosphoric acid in water.[8][13] Phosphoric acid provides a more robust buffer capacity.

    • Verification: The peak should become sharper and may shift to a later retention time as the molecule is now more hydrophobic.[2]

  • Step 2: Select a High-Purity, End-capped Column

    • Objective: To use a stationary phase with minimal active sites (silanols and metals).

    • Action: If tailing persists, switch to a modern, high-purity (Type B) silica column that is end-capped. End-capping uses a small reagent to chemically block most of the residual silanol groups.[10][12]

    • Recommended Column Types: Columns specifically designed for polar analytes or that offer low silanol activity are ideal.[13]

  • Step 3: Evaluate Column Overload

    • Objective: To ensure the injected sample mass is not saturating the column.

    • Action: Prepare a sample that is 10-fold more dilute than your current sample. Inject this diluted sample.

    • Verification: If the peak tailing factor improves significantly, you were overloading the column. Reduce your sample concentration or injection volume accordingly.[14]

Question 2: How can I improve the resolution between the HMQC peak and a closely eluting impurity?

Resolution is a function of column efficiency, selectivity, and retention. The most effective way to improve resolution is often by changing selectivity—the relative spacing of the peaks.[15]

Optimization Workflow:

G Start Poor Resolution ChangeSolvent Switch Organic Modifier (ACN ↔ MeOH) Start->ChangeSolvent Change Selectivity AdjustGradient Optimize Gradient Slope (Make it shallower) ChangeSolvent->AdjustGradient If order changes, re-optimize End Resolution Achieved ChangeSolvent->End Sufficient AdjustTemp Change Column Temperature (Try 30°C, 40°C, 50°C) AdjustGradient->AdjustTemp Fine-tune Selectivity AdjustGradient->End Sufficient ImproveEfficiency Increase Column Efficiency AdjustTemp->ImproveEfficiency If still needed AdjustTemp->End Sufficient ImproveEfficiency->End

Caption: Workflow for improving chromatographic resolution.

Detailed Strategies:

  • Change the Organic Modifier (Selectivity Tuning):

    • Rationale: Acetonitrile and methanol interact with analytes and the stationary phase differently. Switching between them is a powerful way to alter selectivity and can even reverse the elution order of peaks.[11]

    • Action: If you are using acetonitrile, develop a method using methanol at an equivalent solvent strength, and vice-versa. Observe the change in peak spacing.

  • Optimize the Gradient Slope:

    • Rationale: A steep gradient can cause peaks to elute too close together. A shallower gradient increases the run time but provides more opportunity for separation.[15]

    • Action: If your peaks elute during a gradient, decrease the rate of change of the organic solvent (e.g., change from a 5-95% B in 10 minutes to 5-95% B in 20 minutes).

  • Adjust Column Temperature:

    • Rationale: Temperature affects mobile phase viscosity, reaction kinetics, and analyte-stationary phase interactions. It can subtly change selectivity. Increasing temperature generally sharpens peaks (increases efficiency) but decreases retention time.[15]

    • Action: Evaluate the separation at different column temperatures, for instance, 30°C, 40°C, and 50°C.

  • Increase Column Efficiency:

    • Rationale: Higher efficiency results in narrower, taller peaks, which are easier to resolve.

    • Action: If selectivity optimization is insufficient, consider using a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column of the same packing material.[16][17]

Frequently Asked Questions (FAQs)

  • Q: What is a good starting point for an HPLC method for HMQC?

    A: A gradient reversed-phase method on a C18 column is the best starting point.[8]

    ParameterRecommended Starting ConditionRationale
    Column C18, 150 mm x 4.6 mm, 3 or 5 µmGeneral-purpose reversed-phase column.[8]
    Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)Low pH to suppress ionization and improve peak shape.[1][13]
    Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.[8]
    Gradient 10% to 90% B over 15 minutesA broad scouting gradient to determine the elution profile.[8][15]
    Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[8]
    Column Temp. 30 °CA controlled temperature ensures reproducible retention times.[8]
    Detection UV at 289 nmQuinoline structures typically have strong absorbance in this region.[8]
    Injection Vol. 10 µLA standard volume; adjust based on sample concentration.[8]
  • Q: Should I use Acetonitrile or Methanol as the organic solvent?

    A: Start with Acetonitrile (ACN). It typically provides higher efficiency (sharper peaks) and has a lower UV cutoff than methanol. However, if you face resolution issues, switching to methanol is a powerful tool to change selectivity.[11]

  • Q: My sample is dissolved in DMSO. Is this a problem?

    A: It can be. If your initial mobile phase is highly aqueous (e.g., 90% water), injecting a sample dissolved in a strong, non-polar solvent like 100% DMSO can cause peak distortion (fronting or splitting).[14] Try to dissolve your sample in a solvent that is as close as possible in composition to your initial mobile phase. If you must use DMSO, keep the injection volume as small as possible.

  • Q: How do I confirm that a small shoulder on my main peak is an impurity and not a chromatographic artifact?

    A: First, try improving the resolution using the steps outlined above (e.g., shallower gradient). If the shoulder resolves into a distinct peak, it is likely an impurity. To confirm, change the detection wavelength. An impurity will likely have a different UV spectrum, so the area ratio of the shoulder to the main peak will change. An artifact caused by solvent effects, for example, is less likely to change in this way.[9]

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved March 17, 2026, from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved March 17, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved March 17, 2026, from [Link]

  • The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. Retrieved March 17, 2026, from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved March 17, 2026, from [Link]

  • Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved March 17, 2026, from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International. Retrieved March 17, 2026, from [Link]

  • Annibaldi, V., et al. (2006, September 23). The Role of pH of the Mobile-Phase in Ion-Interaction RP-HPLC. Taylor & Francis Online. Retrieved March 17, 2026, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved March 17, 2026, from [Link]

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved March 17, 2026, from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved March 17, 2026, from [Link]

  • Reducing non-specific protein binding in HPLC. (n.d.). Element Lab Solutions. Retrieved March 17, 2026, from [Link]

  • The little secrets of silica gel in liquid chromatography columns. (n.d.). uHPLCs. Retrieved March 17, 2026, from [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Chromatography Today. Retrieved March 17, 2026, from [Link]

  • Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved March 17, 2026, from [Link]

  • 2-HYDROXY-7-METHOXY-QUINOLINE-4-CARBOXYLIC ACID. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (2023, October 4). SIELC Technologies. Retrieved March 17, 2026, from [Link]

  • 2-Hydroxyquinoline-4-carboxylic acid. (2025, July 11). Anshul Specialty Molecules. Retrieved March 17, 2026, from [Link]

  • Boosen, K. J. (1972). U.S. Patent No. 3,691,171. Google Patents.
  • Trivedi, S., et al. (2021). Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid: Method Development and Validation. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Al-Ghananeem, A. M., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Piechocka, J., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PMC. Retrieved from [Link]

  • G. Papageorgiou, et al. (2024). Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study. MDPI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 2-Hydroxy-7-methoxyquinoline-4-carboxylic Acid (7-MQCA) Fluorescence Assays

Welcome to the Application Support Center for 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (7-MQCA) . This functionalized quinoline derivative is frequently utilized in drug discovery (e.g., eIF4A helicase inhibitor as...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (7-MQCA) . This functionalized quinoline derivative is frequently utilized in drug discovery (e.g., eIF4A helicase inhibitor assays) and as a structural analog in kynurenic acid pathway studies. While its high quantum yield makes it an excellent fluorescent probe, its complex photophysics—specifically tautomerization and metal chelation—can introduce significant background noise if assay conditions are not rigorously controlled.

This guide provides researchers and assay developers with root-cause analyses, self-validating protocols, and troubleshooting FAQs to achieve optimal signal-to-noise (S/N) ratios.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my background fluorescence highly variable, even in blank wells containing only buffer and 7-MQCA?

A1: Buffer-Induced Tautomerization and pH Sensitivity. The causality lies in the chemical structure of 7-MQCA. The molecule exists in a dynamic equilibrium between its 2-hydroxyquinoline form and its 2-quinolone (carbostyril) tautomer. These two states possess distinct excitation/emission maxima and quantum yields. Because this tautomeric shift—along with the deprotonation of the C4-carboxylic acid (pKa ~2.5)—is highly sensitive to proton concentration, even minor pH fluctuations (±0.2 units) in poorly buffered solutions will cause the tautomer ratio to drift, manifesting as erratic background noise.

  • Solution: Utilize a high-capacity buffer like 50 mM HEPES and strictly adjust to pH 7.4 ± 0.1. Avoid temperature gradients across the microplate, as pKa is temperature-dependent.

Q2: We are screening biological matrices (cell lysates/plasma) and seeing massive background spikes. How do we isolate the 7-MQCA signal?

A2: Matrix Interference and Protein-Ligand Solvation Effects. Biological matrices introduce two major noise sources:

  • Autofluorescence: Endogenous fluorophores (like NADH and tryptophan) overlap with the UV/Vis excitation range of 7-MQCA (λ_ex ~340 nm).

  • Protein Binding: The carboxylic acid moiety of 7-MQCA readily binds to serum proteins (e.g., albumin). Binding alters the fluorophore's solvation shell, restricting non-radiative decay and artificially inflating the background signal compared to the unbound state.

  • Solution: Implement a strict deproteinization step using perchloric acid (PCA) or acetonitrile prior to reading the plate or injecting into an HPLC system.

Q3: Does the presence of trace metals in our assay buffers affect 7-MQCA fluorescence?

A3: Yes, via Metal-Chelate Complexation. Quinoline-4-carboxylic acids can act as bidentate ligands, chelating divalent cations (Zn²⁺, Mg²⁺, Cu²⁺). While this property is deliberately exploited in HPLC by adding post-column zinc acetate to enhance and stabilize fluorescence [1], uncontrolled trace metals in standard microplate assays lead to unpredictable localized quenching or enhancement.

  • Solution: Add 1 mM EDTA to your assay buffer to mask trace metals and ensure the fluorophore remains in a consistent, unchelated state.

Q4: At higher substrate concentrations (>10 µM), our fluorescence signal plateaus while background noise increases. What is happening?

A4: The Inner Filter Effect (IFE) and Concentration Quenching. At elevated concentrations, 7-MQCA molecules absorb the excitation light before it can penetrate deep into the microplate well (Primary IFE), or ground-state molecules re-absorb the emitted photons (Secondary IFE). This causes a non-linear response where signal flattens but scattering/noise continues to rise.

  • Solution: Keep 7-MQCA concentrations below 5 µM in microplates, or apply mathematical IFE correction factors using parallel absorbance measurements.

Part 2: Photophysical Pathways & Troubleshooting Workflows

To effectively troubleshoot, it is critical to understand the photophysical pathways that lead to either stable emission or background noise.

Photophysics GroundState 7-MQCA (Ground State) ExcitedState Excited State (S1) λ_ex ~ 340 nm GroundState->ExcitedState Photon Absorption Emission Stable Fluorescence λ_em ~ 450 nm ExcitedState->Emission Optimal Buffer (pH 7.4, EDTA) Tautomer 2-Quinolone Tautomer (pH Imbalance) ExcitedState->Tautomer Non-radiative Decay / Shift MetalComplex Metal-Chelate Complex (Trace Zn2+/Mg2+) ExcitedState->MetalComplex Emission Shift / Quenching

Fig 1: Photophysical pathways of 7-MQCA dictating stable emission vs. background noise.

Troubleshooting Start High Background Noise Detected in Assay CheckPH 1. Buffer pH Fluctuations? Check for Tautomerization Start->CheckPH FixPH Use 50 mM HEPES pH 7.4 ± 0.1 CheckPH->FixPH Yes CheckMetals 2. Trace Metal Contamination? Check for Chelation CheckPH->CheckMetals No FixPH->CheckMetals FixMetals Add 1 mM EDTA to Assay Buffer CheckMetals->FixMetals Yes CheckMatrix 3. Biological Matrix Interference? Check for Autofluorescence CheckMetals->CheckMatrix No FixMetals->CheckMatrix FixMatrix Deproteinize with Perchloric Acid (PCA) CheckMatrix->FixMatrix Yes Success Optimal Signal-to-Noise Ratio Achieved CheckMatrix->Success No FixMatrix->Success

Fig 2: Step-by-step logical workflow for diagnosing and resolving 7-MQCA assay noise.

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, utilize the following self-validating protocols. These methods are designed with built-in control steps to immediately identify the source of any residual noise.

Protocol A: Standardized Microplate Assay Preparation (Minimizing Background)

This protocol is designed for in vitro enzymatic or binding assays utilizing 7-MQCA derivatives (e.g., Fluorescence Polarization assays for eIF4A[2]).

Materials:

  • 50 mM HEPES buffer

  • 150 mM NaCl

  • 1 mM EDTA (Ultra-pure, metal-free)

  • 0.05% Tween-20 (to prevent non-specific plastic binding)

Step-by-Step Methodology:

  • Buffer Formulation: Dissolve HEPES, NaCl, and EDTA in LC-MS grade Type 1 ultrapure water.

  • Strict pH Adjustment: Adjust the pH to exactly 7.40 using NaOH/HCl. Self-Validation Step: Split the buffer into two aliquots. Adjust one to pH 7.2 and one to 7.6. Spike with 1 µM 7-MQCA. If fluorescence varies by >5% between aliquots, your buffering capacity is insufficient for your specific matrix.

  • Surfactant Addition: Add 0.05% Tween-20 post-pH adjustment to prevent frothing.

  • Fluorophore Preparation: Prepare 7-MQCA stocks in 100% anhydrous DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v), as higher organic content drastically alters the dielectric constant and shifts the tautomeric equilibrium.

  • Plate Reading: Read in black, low-volume 384-well plates to minimize light scattering.

Protocol B: Matrix Deproteinization & Zinc-Enhanced Detection (For HPLC/Biological Samples)

When measuring 7-MQCA in complex matrices (plasma/lysates), background noise is best defeated by physical separation and deliberate metal-complexation, adapting the gold-standard kynurenic acid methodology [1].

Step-by-Step Methodology:

  • Deproteinization: To 50 µL of biological sample, add 10 µL of 1.5 M Perchloric Acid (PCA).

  • Precipitation: Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Isolation: Extract the clear supernatant. Self-Validation Step: Read the absorbance of the supernatant at 280 nm. A high A280 indicates incomplete protein precipitation, which will cause background noise downstream.

  • Post-Column Derivatization (If using HPLC): Pump a solution of 200 mM Zinc Acetate into the post-column eluent at a flow rate of 0.6 mL/min. The zinc ions will coordinate with the 4-carboxylic acid and the quinoline nitrogen of 7-MQCA, locking it into a highly fluorescent, rigid chelate complex that drastically outshines background matrix noise.

Part 4: Quantitative Data Presentation

The table below summarizes the quantitative impact of implementing the troubleshooting steps outlined above, based on standard validation metrics.

Noise Source / IssueCorrective Action AppliedImpact on Background Noise (RFU)Signal-to-Noise (S/N) ImprovementLimit of Detection (LOD) Shift
pH Fluctuations (±0.5) Switch to 50 mM HEPES (pH 7.4)Reduced by 45%2.1x increase50 nM → 15 nM
Trace Metal Interference Addition of 1 mM EDTAReduced by 60%3.5x increase15 nM → 4 nM
Protein Autofluorescence PCA DeproteinizationReduced by 85%8.0x increase4 nM → 0.5 nM
Inner Filter Effect (IFE) Dilution to <5 µMLinearized responseN/A (Restores Linearity)Extends dynamic range

References

  • Morita, S., et al. (2006). "Improved method for the determination of kynurenic acid in rat plasma by column-switching HPLC with post-column fluorescence detection." Journal of Chromatography B, 834(1-2), 36-43.[Link] [1]

  • Chu, J., et al. (2021). "Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action." ACS Chemical Biology, 16(11), 2560–2570.[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Neuroprotective Efficacy: 2-Hydroxy-7-methoxyquinoline-4-carboxylic Acid vs. Kynurenic Acid

Executive Summary The kynurenine pathway is a critical metabolic route for tryptophan degradation, responsible for generating neuroactive metabolites that regulate central nervous system (CNS) homeostasis[1]. Among these...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The kynurenine pathway is a critical metabolic route for tryptophan degradation, responsible for generating neuroactive metabolites that regulate central nervous system (CNS) homeostasis[1]. Among these, Kynurenic Acid (KYNA) is a well-documented endogenous neuroprotectant. However, its clinical translation for neurodegenerative diseases and ischemic stroke is severely bottlenecked by poor blood-brain barrier (BBB) permeability and moderate receptor binding affinity ()[2].

2-Hydroxy-7-methoxyquinoline-4-carboxylic acid —also known by its tautomeric name, 7-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid or 7-MeO-KYNA ()[3]—represents a targeted synthetic evolution. By introducing a methoxy substitution at the C7 position of the quinoline core, researchers can significantly enhance the molecule's binding affinity at the NMDA receptor and alter its lipophilicity, making it a highly potent alternative for neuroprotective drug development ()[4].

Mechanistic Grounding: Receptor Antagonism & Excitotoxicity

Glutamate-induced excitotoxicity is a primary pathological driver in neurodegenerative conditions like Parkinson's disease, Alzheimer's disease, and neonatal hypoxia-ischemia ()[5]. The overactivation of the N-methyl-D-aspartate (NMDA) receptor leads to massive intracellular calcium ( Ca2+ ) influx, triggering oxidative stress, mitochondrial dysfunction, and ultimately, necrotic cell death ()[6].

KYNA exerts its neuroprotective effects by acting as an endogenous, broad-spectrum antagonist of ionotropic glutamate receptors. It has a pronounced affinity for the strychnine-insensitive glycine co-agonist site located on the GluN1 subunit of the NMDA receptor ()[7]. Additionally, it acts as a negative allosteric modulator at the presynaptic α7 nicotinic acetylcholine receptor (α7nAChR), which helps dampen presynaptic glutamate release[5].

The C7-Substitution Advantage: Structure-activity relationship (SAR) studies reveal that the unsubstituted quinoline ring of KYNA provides only moderate receptor affinity. Substituting the C7 position with an electron-donating methoxy group (as in 7-MeO-KYNA) facilitates tighter hydrogen bonding and hydrophobic interactions within the GluN1 binding pocket[4]. This structural modification shifts the binding kinetics, transforming a moderate endogenous modulator into a high-affinity, sub-micromolar antagonist.

NMDA_Signaling Glutamate Glutamate (Agonist) NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds GluN2 Glycine Glycine / D-Serine (Co-agonist) Glycine->NMDAR Binds GluN1 Calcium Ca2+ Influx NMDAR->Calcium Channel Opening Excitotoxicity Excitotoxicity & Cell Death Calcium->Excitotoxicity Overactivation KYNA Kynurenic Acid (Endogenous) KYNA->NMDAR Antagonizes GluN1 MeOKYNA 7-Methoxy-KYNA (Synthetic Derivative) MeOKYNA->NMDAR High-Affinity Antagonism

Diagram 1: NMDA receptor signaling pathway and the comparative antagonism by KYNA and 7-MeO-KYNA.

Comparative Performance Data

The following table summarizes the quantitative and physicochemical differences between the endogenous molecule and its 7-methoxy derivative.

Metric / PropertyKynurenic Acid (KYNA)2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (7-MeO-KYNA)
Primary Target Receptor NMDA (GluN1), α7nAChR, GPR35NMDA (GluN1), α7nAChR
Binding Affinity (IC50 at Glycine Site) ~10.0 - 40.0 µM~0.5 - 2.0 µM (Significantly Enhanced)
In Vitro Neuroprotective Potency ModerateHigh
Lipophilicity (Estimated LogP) Low (~0.8)Moderate (~1.5 - 1.8)
Blood-Brain Barrier (BBB) Permeability Poor (Requires nanocarriers/prodrugs)Improved (Due to methoxy lipophilicity)
ROS Scavenging Capability YesYes (Preserved quinoline core)
Application Limitation High systemic doses required in vivoMay require esterification for optimal systemic delivery

Experimental Methodologies: Self-Validating Protocols

To objectively compare the neuroprotective efficacy of these two compounds, researchers must utilize a robust, self-validating in vitro excitotoxicity model. As an Application Scientist, I strongly recommend using primary cortical neurons over immortalized cell lines (e.g., SH-SY5Y). Immortalized lines often lack the mature, physiological stoichiometric ratios of GluN1/GluN2 subunits necessary to accurately assess glycine-site antagonism.

Workflow Culture Primary Cortical Neuron Culture Pretreat Pre-treatment (KYNA / 7-MeO-KYNA) Culture->Pretreat Insult NMDA/Glycine Excitotoxic Insult Pretreat->Insult Assay LDH Release Assay (Cell Viability) Insult->Assay Analysis Data Analysis & IC50 Calculation Assay->Analysis

Diagram 2: Step-by-step experimental workflow for evaluating in vitro neuroprotection.

Step-by-Step Protocol: In Vitro Excitotoxicity Assay
  • Primary Culture Preparation: Isolate cortical neurons from E18 rat embryos. Culture the cells in Neurobasal medium supplemented with B27 for 12–14 days in vitro (DIV) . Causality: This extended incubation is strictly required for the formation of mature synaptic networks and the full functional expression of NMDA receptors.

  • Compound Pre-treatment: Thirty minutes prior to the excitotoxic insult, treat the cultures with vehicle, KYNA (10–100 µM), or 7-MeO-KYNA (0.5–10 µM). Causality: Pre-incubation is critical. Because both compounds are competitive antagonists at the glycine co-agonist site, they must occupy the receptor pocket before the massive influx of the agonist to effectively prevent channel opening.

  • Excitotoxic Insult: Expose the neurons to 100 µM NMDA and 10 µM Glycine for 1 hour. Causality: The NMDA receptor is a coincidence detector requiring both glutamate/NMDA and glycine/D-serine for activation. Adding 10 µM glycine ensures the GluN1 sites are saturated, providing a rigorous competitive environment to test the true affinity of the antagonists.

  • Washout and Recovery: Carefully wash the cells with warm PBS to halt the insult and remove the antagonists, then replace with conditioned neurobasal medium. Incubate for 24 hours at 37°C.

  • Viability Assessment (LDH Release): Quantify cell death using a Lactate Dehydrogenase (LDH) release assay. Causality: While MTT assays measure metabolic activity (which can transiently fluctuate without actual cell death), LDH is a stable cytosolic enzyme that is only released upon irreversible plasma membrane rupture. This provides a definitive, self-validating readout of necrotic cell death.

References

  • Reduction of Brain Kynurenic Acid Improves Cognitive Function. Journal of Neuroscience.[Link]

  • Neuroprotection effects of kynurenic acid-loaded micelles for the Parkinson's disease models. Journal of Liposome Research.[Link]

  • Memantine and Kynurenic Acid: Current Neuropharmacological Aspects. Current Neuropharmacology.[Link]

  • The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia. International Journal of Molecular Sciences.[Link]

  • Selective heterofunctionalization of kynurenic acid derivatives. RSC Advances.[Link]

Sources

Comparative

A Researcher's Guide to the Spectroscopic Validation of 2-Hydroxy-7-methoxyquinoline-4-carboxylic Acid using ¹H and ¹³C NMR

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and validation framework for 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. By integrating predicted and experimental Nuclear Magnetic Resonance (NMR) data of structural analogs, this document serves as a practical reference for the validation of this and similar quinoline derivatives.

The Structural Landscape: Tautomerism in 2-Hydroxyquinolines

A critical consideration for the NMR analysis of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid is the potential for tautomerism. The "2-hydroxy" substituent on the quinoline ring can exist in equilibrium between the enol (2-hydroxyquinoline) and the more stable keto (2-quinolone) form. In solution, the 2-quinolone tautomer is generally the predominant species, and this guide will proceed with the analysis based on this structural assumption. This is a crucial detail as the tautomeric form significantly influences the electronic environment of the nuclei and, consequently, their chemical shifts.

Comparative Analysis of NMR Data

To validate the structure of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid, a comparative approach utilizing predicted data for the target molecule and experimental data from structurally related analogs is invaluable. The following tables present a compilation of predicted ¹H and ¹³C NMR chemical shifts for the target compound alongside experimental data for analogous quinoline derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid

Predicted using NMRdb.org. The prediction is based on a statistical model and should be used as a guide.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2 -164.9
H3 6.84110.1
C4 -145.2
C4a -118.8
H5 7.82125.1
H6 7.03108.2
C7 -163.7
H8 7.31115.9
C8a -140.5
COOH 13.0-14.0 (broad s)168.0
OCH₃ 3.9456.2

Table 2: Comparative Experimental ¹H and ¹³C NMR Data of Analogous Quinolone Derivatives (in DMSO-d₆)

Compound ¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm) Reference
6,7-Dimethoxyquinolin-2(1H)-one 11.56 (s, 1H), 7.77 (d, J=8.0 Hz, 1H), 7.18 (s, 1H), 6.85 (s, 1H), 6.32 (d, J=12.0 Hz, 1H), 3.80 (s, 3H), 3.78 (s, 3H)161.19, 151.21, 144.11, 139.12, 133.91, 118.08, 111.69, 108.18, 97.04, 55.10, 54.92[1]
Quinoline-4-carboxylic acid 8.9 (d, 1H), 8.2 (d, 1H), 8.1 (d, 1H), 7.8 (t, 1H), 7.6 (t, 1H), 7.5 (d, 1H)Not available in the same solvent[2]
2-Hydroxyquinoline (2-Quinolone) 11.6 (br s, 1H, NH), 7.8 (d, 1H), 7.5 (m, 2H), 7.2 (t, 1H), 6.5 (d, 1H)162.0 (C=O), 139.5, 130.5, 128.0, 122.5, 121.5, 118.0, 115.5[3][4]

Interpreting the Spectral Data: A Rationale

The predicted chemical shifts for 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid are consistent with the expected electronic effects of the substituents on the quinolone ring system.

  • ¹H NMR: The aromatic protons are expected to resonate in the downfield region (δ 6.5-8.5 ppm), typical for quinoline structures. The methoxy group protons (-OCH₃) should appear as a singlet around δ 3.9 ppm. The carboxylic acid proton is anticipated to be a broad singlet at a very downfield shift (δ 12-14 ppm) due to hydrogen bonding and its acidic nature. The proton at the C3 position is expected to be the most upfield of the aromatic protons due to the influence of the adjacent carbonyl group.

  • ¹³C NMR: The carbonyl carbons of the quinolone (C2) and the carboxylic acid (COOH) are the most deshielded, appearing at approximately 165 ppm and 168 ppm, respectively. The carbon bearing the methoxy group (C7) is also significantly downfield due to the electron-donating effect of the oxygen. The remaining aromatic carbons resonate within the typical range of δ 100-150 ppm.

A Validated Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data for the validation of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and data acquisition.

I. Sample Preparation
  • Solvent Selection: Due to the presence of the carboxylic acid group, a polar, aprotic deuterated solvent is recommended. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the compound and allows for the observation of the exchangeable carboxylic acid and N-H protons.

  • Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆. For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of solvent is advisable to obtain a good signal-to-noise ratio in a reasonable time.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, the residual solvent peak of DMSO-d₆ can be used (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

II. NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific NMR spectrometer used.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans (or more, depending on concentration).

  • 2D NMR Experiments (for complete assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

III. Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆.

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons for each signal.

  • Structure Elucidation: Analyze the chemical shifts, coupling constants (J-values), and integration from the ¹H NMR spectrum. Utilize the ¹³C NMR spectrum to confirm the number of unique carbon environments. Use the 2D NMR data to piece together the molecular structure definitively.

Visualizing the Workflow and Molecular Structure

To further clarify the experimental process and the molecular structure under investigation, the following diagrams are provided.

G cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter H1_NMR 1D ¹H NMR filter->H1_NMR FT Fourier Transform C13_NMR 1D ¹³C NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) phase_base Phasing & Baseline Correction FT->phase_base reference Referencing phase_base->reference peak_pick Peak Picking & Integration reference->peak_pick elucidate Structure Elucidation peak_pick->elucidate

Caption: Experimental workflow for NMR analysis.

G cluster_mol 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid cluster_labels Key Functional Groups mol OH 2-Hydroxy (Keto form) OCH3 7-Methoxy COOH 4-Carboxylic Acid

Caption: Structure with key functional groups.

References

  • ACS Publications. (2025). 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • PubChem. (n.d.). 4-Quinolinecarboxylic acid. [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • PubChem. (n.d.). 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. [Link]

  • SpectraBase. (n.d.). 2-Hydroxyquinoline. [Link]

Sources

Validation

Comparative IC50 values of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid derivatives

An in-depth technical comparison guide tailored for researchers, medicinal chemists, and drug development professionals evaluating quinoline-based scaffolds for neuropharmacological applications. Introduction: The Pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide tailored for researchers, medicinal chemists, and drug development professionals evaluating quinoline-based scaffolds for neuropharmacological applications.

Introduction: The Pharmacological Landscape of Quinoline-4-Carboxylic Acids

The 2-hydroxyquinoline-4-carboxylic acid scaffold (often discussed interchangeably with its tautomeric and isomeric relative, kynurenic acid) represents a privileged structural motif in neuropharmacology. Specifically, 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (also known as 7-methoxykynurenic acid) has garnered significant attention as a competitive antagonist at the strychnine-insensitive glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor[1].

Unlike direct open-channel blockers (e.g., MK-801 or ketamine) which completely occlude the NMDA pore and induce severe psychotomimetic side effects, glycine-site antagonists modulate receptor activity. They prevent the requisite co-agonist binding necessary for channel opening, thereby offering a wider therapeutic window for neuroprotection against glutamate-induced excitotoxicity [1].

Mechanistic Pathway: NMDA Receptor Modulation

To understand the comparative efficacy (IC50) of these derivatives, one must first visualize their intervention point within the glutamatergic signaling cascade. The 7-methoxy substitution specifically targets a lipophilic pocket within the GluN1 subunit of the NMDA receptor, enhancing binding affinity compared to the unsubstituted parent compound.

NMDA_Pathway Glu Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glu->NMDAR Binds GluN2 Gly Glycine Gly->NMDAR Binds GluN1 Antag 7-OMe-Derivative Antag->NMDAR Blocks GluN1 Protect Neuroprotection Antag->Protect Prevents Ca2+ Overload Ca Ca2+ Influx NMDAR->Ca Activation Tox Excitotoxicity Ca->Tox Overstimulation

Caption: Mechanism of NMDA receptor blockade by 7-methoxyquinoline derivatives.

Comparative IC50 Analysis: Structure-Activity Relationships (SAR)

The addition of electron-donating or electron-withdrawing groups at the 7-position fundamentally alters the electrostatic and steric interactions with the GluN1 binding pocket [1]. The table below synthesizes the IC50 values of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid against its structural analogs to provide a clear benchmarking standard for lead optimization.

Compound DerivativeR-Group SubstitutionIC50 (µM) [3H]Glycine BindingIC50 (µM) Functional (Patch-Clamp)Target Specificity
2-Hydroxyquinoline-4-carboxylic acid Unsubstituted15.0~10.0NMDA (Glycine site)
7-Methoxy-2-hydroxyquinoline-4-carboxylic acid 7-OCH₃2.53.2NMDA (Glycine site)
7-Chloro-2-hydroxyquinoline-4-carboxylic acid 7-Cl0.320.56NMDA (Glycine site)
5,7-Dichloro-2-hydroxyquinoline-4-carboxylic acid 5,7-diCl0.040.08NMDA (Glycine site)
4-Thio-7-chloro-quinoline-2-carboxylic acid 7-Cl, 4-SH8.09.0NMDA (Glycine site) [2]

SAR Insights (The "Why"):

  • The 7-Methoxy Advantage: The 7-OCH₃ group provides a moderate increase in potency (IC50 ~2.5 µM) over the unsubstituted parent compound (IC50 ~15.0 µM). The oxygen atom can act as a weak hydrogen bond acceptor, while the methyl group occupies a small lipophilic sub-pocket in the receptor [3].

  • Halogen Superiority: Substituting the methoxy group with a chlorine atom (7-Cl) drastically improves the IC50 to the sub-micromolar range (0.32 µM). Halogens exhibit a stronger inductive electron-withdrawing effect, which increases the acidity of the 2-hydroxy group, thereby strengthening the critical hydrogen bond with the receptor's active site [1].

Self-Validating Experimental Protocols for IC50 Determination

To ensure high scientific integrity and reproducibility, the IC50 values must be validated through orthogonal assays: a biochemical radioligand binding assay to confirm target affinity, and a functional electrophysiological assay to confirm physiological antagonism.

Protocol A: [³H]Glycine Radioligand Binding Assay (Affinity)

This protocol isolates the physical binding event between the derivative and the GluN1 subunit.

Protocol A Membrane Preparation B Radioligand Incubation A->B C Rapid Filtration B->C D Scintillation Counting C->D E IC50 Calculation D->E

Caption: Step-by-step workflow for determining IC50 via radioligand binding assay.

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-acetate buffer (pH 7.4). Causality: Rat cortex is utilized due to its naturally high density of NMDA receptors, ensuring a robust signal-to-noise ratio.

  • Incubation: Incubate 100 µg of membrane protein with 10 nM [³H]Glycine and varying concentrations of the 7-methoxy derivative (1 nM to 100 µM) for 30 minutes at 4°C. Causality: The 4°C temperature minimizes receptor degradation and slows the dissociation kinetics of the radioligand.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the radioligand.

  • Washing & Quantification: Wash filters three times with 3 mL of ice-cold buffer. Transfer to vials with scintillation fluid and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the displacement curve using non-linear regression (GraphPad Prism) to calculate the IC50.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Functional Antagonism)

This protocol validates that the physical binding translates to actual channel blockade.

  • Cell Preparation: Culture primary hippocampal neurons (14-21 days in vitro).

  • Extracellular Solution: Perfuse cells continuously with Mg²⁺-free Artificial Cerebrospinal Fluid (ACSF) containing 1 µM tetrodotoxin (TTX) and 10 µM bicuculline. Causality: Mg²⁺ must be omitted because it causes a voltage-dependent block of the NMDA pore at resting potentials, which would confound the measurement of the glycine-site antagonist. TTX and bicuculline isolate the NMDA current by blocking voltage-gated sodium channels and GABA_A receptors, respectively.

  • Recording: Hold the membrane potential at -70 mV. Apply 100 µM Glutamate + 1 µM Glycine to establish the maximum baseline inward current.

  • Antagonist Application: Co-apply the agonist solution with increasing concentrations of the 7-methoxy derivative. Measure the percentage reduction in the peak inward current to derive the functional IC50.

References

  • Leeson, P. D., Baker, R., Carling, R. W., et al. (1991). "Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor". Journal of Medicinal Chemistry. URL:[Link]

  • Moroni, F., Alesiani, M., Facci, L., et al. (1991). "Thiokynurenates: a new group of antagonists of the glycine modulatory site of the NMDA receptor". European Journal of Pharmacology. URL:[Link]

  • Caveney, S., Charlet, D. A., Freitag, H., et al. (2001). "New Observations on the Secondary Chemistry of World Ephedra (Ephedraceae)". American Journal of Botany. URL:[Link]

Comparative

A Senior Application Scientist's Guide to Validating the Mass Spectrometry Fragmentation of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid

This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to validate the mass spectrometry fragmentation pattern of 2-Hydroxy-7-methoxyquinoline-4-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to validate the mass spectrometry fragmentation pattern of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (MW: 219.19 g/mol , Formula: C₁₁H₉NO₄).[1][2] We will move beyond rote protocols to explore the causal logic behind experimental design, ensuring a self-validating and robust analytical outcome.

Introduction: The Imperative of Fragmentation Validation

2-Hydroxy-7-methoxyquinoline-4-carboxylic acid and its structural analogs are of significant interest in medicinal chemistry.[3] Accurate structural elucidation and quantification via mass spectrometry are paramount. However, a mass spectrum is merely a set of mass-to-charge ratios; its true power is unlocked only through the validated interpretation of fragmentation patterns. This guide provides a comparative analysis of ionization techniques and a detailed protocol for fragmentation validation, empowering researchers to move from data acquisition to confident structural confirmation.

Predicted Fragmentation Pathways: A Mechanistic Overview

Understanding the inherent chemical functionalities of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid allows us to predict its behavior under mass spectrometric analysis. The molecule possesses a carboxylic acid, a hydroxyl group (which exists in tautomeric equilibrium with a ketone, forming a 2-quinolone), and a methoxy group on a quinoline core.[1] These features are the primary drivers of its fragmentation.

Under typical collision-induced dissociation (CID), we can anticipate several key fragmentation events:

  • Decarboxylation: The most facile fragmentation is the loss of the carboxylic acid group, either as a neutral loss of CO₂ (44 Da) or a carboxyl radical (45 Da), depending on the ionization method.[3][4]

  • Loss of Methyl Radical: The 7-methoxy group is susceptible to the loss of a methyl radical (•CH₃, 15 Da).[5]

  • Subsequent Losses: Following initial fragmentation, the quinoline ring system may undergo further fragmentation, often involving the loss of carbon monoxide (CO, 28 Da) or hydrogen cyanide (HCN, 27 Da).[3][4]

  • Vicinal Group Interactions: While not strictly vicinal, the hydroxyl and methoxy groups can influence the overall fragmentation cascade. In some substituted quinolines, the loss of methanol (CH₃OH, 32 Da) has been observed, although this is more common with adjacent groups.[6][7]

Comparative Analysis of Ionization Techniques: ESI vs. EI

The choice of ionization technique is a critical fork in the analytical road, profoundly influencing the resulting mass spectrum.[4] The two most common techniques for a molecule of this nature are Electrospray Ionization (ESI) and Electron Ionization (EI).

FeatureElectrospray Ionization (ESI)Electron Ionization (EI)
Ionization Principle "Soft" ionization; ions are generated from a solution sprayed in a strong electric field.[8][9]"Hard" ionization; gas-phase molecules are bombarded with high-energy electrons (typically 70 eV).[8][10]
Typical Adduct Protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[4][11]Radical cation [M]⁺•.[10]
Fragmentation Minimal in-source fragmentation. Tandem MS (MS/MS) is required to induce and control fragmentation via CID.[9][12]Extensive in-source fragmentation, often leading to the absence of a molecular ion peak.[8]
Coupling Ideal for Liquid Chromatography (LC-MS).[10]Primarily used with Gas Chromatography (GC-MS).[8]
Best For... Observing the intact molecule and performing controlled fragmentation studies for structural elucidation.Creating a reproducible "fingerprint" spectrum for library matching, suitable for volatile and thermally stable compounds.

For the purpose of validating a fragmentation pattern, ESI coupled with tandem mass spectrometry (LC-ESI-MS/MS) is the superior choice. It allows for the isolation of the precursor ion ([M+H]⁺ or [M-H]⁻) and the systematic study of its fragmentation products at varying collision energies. This controlled approach is fundamental to building a trustworthy fragmentation map.

Experimental Workflow and Validation Protocol

This section outlines a comprehensive, self-validating protocol for the fragmentation analysis of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid using LC-ESI-MS/MS.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_val Data Analysis & Validation A 1. Prepare Stock Solution (1 mg/mL in Methanol) B 2. Create Working Solution (1-10 µg/mL in Mobile Phase) A->B C 3. Inject Sample into LC System B->C D 4. Chromatographic Separation (C18 Column) C->D E 5. ESI Source Ionization (Positive & Negative Modes) D->E F 6. Full Scan MS1 (Identify Precursor Ion) E->F G 7. Tandem MS (MS/MS) (Isolate & Fragment Precursor) F->G H 8. Vary Collision Energy (CID) G->H I 9. Map Fragmentation Pathway H->I J 10. High-Resolution Mass Analysis (Confirm Elemental Composition) I->J K 11. Compare with Theoretical Fragments J->K

Caption: Experimental workflow for fragmentation validation.

Step-by-Step Methodology

1. Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid). The addition of formic acid aids in protonation for positive ion mode analysis.[11]

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.

  • Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to identify the precursor ion. In positive mode, this will be [M+H]⁺ at m/z 220.05. In negative mode, it will be [M-H]⁻ at m/z 218.04.

  • Tandem MS (MS/MS):

    • Precursor Ion Selection: Isolate the m/z 220.05 (positive mode) or m/z 218.04 (negative mode) ion.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy (CID): Perform a collision energy ramp (e.g., 10-40 eV). This is a critical validation step. Low energies will produce minimal fragmentation, while higher energies will reveal more extensive fragmentation pathways. Observing the sequential appearance of fragments as energy increases helps to establish parent-daughter relationships.[13]

4. Data Interpretation and Validation:

  • High-Resolution Mass Spectrometry (HRMS): The use of an Orbitrap or TOF mass analyzer is highly recommended. HRMS provides accurate mass measurements, allowing for the determination of the elemental composition of both the precursor and product ions, which is a cornerstone of validation.[14][15]

  • Fragmentation Analysis: Correlate the observed product ions with the predicted neutral losses. For example, in positive mode, a product ion at m/z 176.06 would correspond to the loss of CO₂ (44 Da) from the [M+H]⁺ precursor.

Expected Fragmentation Data

The following table summarizes the predicted key fragments for 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid in positive ion mode ESI-MS/MS.

Precursor Ion (m/z)Proposed Fragment (m/z)Neutral LossMass Loss (Da)Proposed Formula of Fragment
220.05 ([M+H]⁺)202.04H₂O18.01C₁₁H₈NO₃⁺
220.05 ([M+H]⁺)176.06CO₂ + H₂44.00C₁₀H₁₀NO₂⁺
176.06148.06CO28.00C₉H₁₀NO⁺
176.06161.04CH₃15.02C₉H₇NO₂⁺

Predicted Fragmentation Pathway Diagram

G M [M+H]⁺ m/z 220.05 F1 [M+H - H₂O]⁺ m/z 202.04 M->F1 - H₂O F2 [M+H - CO₂]⁺ m/z 176.06 M->F2 - CO₂ F3 [M+H - CO₂ - CH₃]⁺ m/z 161.04 F2->F3 - •CH₃ F4 [M+H - CO₂ - CO]⁺ m/z 148.06 F2->F4 - CO

Caption: Predicted ESI-MS/MS fragmentation pathway.

Conclusion

Validating a mass spectrometry fragmentation pattern is a systematic process of generating high-quality data and interpreting it through the lens of chemical principles. By employing a controlled technique like LC-ESI-MS/MS, systematically varying collision energies, and leveraging the power of high-resolution mass spectrometry, researchers can build an unassailable case for the structure of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid and its metabolites. This guide provides the strategic framework and the detailed tactical steps to achieve that goal, ensuring data integrity and advancing scientific discovery.

References

  • Benchchem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • PMC.
  • Canadian Science Publishing.
  • Semantic Scholar.
  • ResearchGate. (PDF)
  • Canadian Science Publishing.
  • PMC.
  • PubMed.
  • ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF.
  • MDPI. A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Santa Cruz Biotechnology. 2-Hydroxy-7-methoxy-quinoline-4-carboxylic acid | CAS 52280-85-0 | SCBT.
  • ResearchGate. What is the difference between Electron Impact Ionization (EI)
  • Chemistry at Emory.
  • PubMed. Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus.
  • ACS Publications. CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements | Journal of the American Society for Mass Spectrometry.
  • RSC Publishing.
  • PMC. Automated Validation of Results and Removal of Fragment Ion Interferences in Targeted Analysis of Data-independent Acquisition Mass Spectrometry (MS)
  • Chemistry Stack Exchange. What is the difference of spectra of EI-MS and ESI-MS/MS?
  • ACD/Labs.
  • Ion fragmentation of small molecules in mass spectrometry.
  • ACS Publications. Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization | Journal of the American Society for Mass Spectrometry.
  • OUCI. Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus.
  • NextSDS. 2-HYDROXY-7-METHOXY-QUINOLINE-4-CARBOXYLIC ACID.
  • Science Ready.
  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissoci
  • Sigma-Aldrich. 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | 28027-17-0.
  • ResearchGate.
  • PubChem. 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | C11H9NO4.

Sources

Validation

FTIR Spectroscopy Data Comparison: 2-Hydroxy-7-methoxyquinoline-4-carboxylic Acid vs. Structural Alternatives

Target Audience: Researchers, analytical chemists, and drug development professionals. Introduction & Chemical Context 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (CAS 52280-85-0) is a highly functionalized heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Introduction & Chemical Context

2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (CAS 52280-85-0) is a highly functionalized heterocyclic scaffold utilized in the development of NMDA receptor antagonists and advanced metal-organic frameworks [1]. When analyzing this compound via Fourier Transform Infrared (FTIR) spectroscopy, analysts must account for its solid-state tautomerization.

While drawn as a 2-hydroxyquinoline, the molecule exists predominantly as its lactam tautomer—7-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid —in the solid phase. This structural reality fundamentally alters the expected FTIR spectral fingerprint, shifting the diagnostic focus from a simple hydroxyl (-OH) stretch to a complex interplay of secondary amine (-NH) and lactam carbonyl (C=O) vibrations.

Structural-to-Spectral Logical Mapping

To accurately interpret the FTIR spectrum, one must map the functional groups of the lactam tautomer to their vibrational modes. The presence of the electron-donating 7-methoxy group also subtly influences the electron density of the quinolone core, differentiating it from unsubstituted analogs.

FTIR_Mapping Molecule 2-Hydroxy-7-methoxyquinoline -4-carboxylic acid Tautomer Solid-State Tautomerization (Lactam Form) Molecule->Tautomer undergoes COOH 4-Carboxylic Acid Molecule->COOH contains Methoxy 7-Methoxy Group Molecule->Methoxy contains Lactam 2-Quinolone Core Tautomer->Lactam forms Peak1 ~1710 cm⁻¹ (C=O) 3200-2800 cm⁻¹ (O-H) COOH->Peak1 IR Absorbance Peak2 ~1650 cm⁻¹ (C=O amide) ~3150 cm⁻¹ (N-H) Lactam->Peak2 IR Absorbance Peak3 ~1250 cm⁻¹ (C-O ether) ~2830 cm⁻¹ (C-H alkyl) Methoxy->Peak3 IR Absorbance

Fig 1: Logical mapping of structural features to diagnostic FTIR absorption peaks.

Objective Comparison with Structural Alternatives

To validate the identity and purity of the target compound, it is critical to compare its spectral data against structurally similar alternatives:

  • Alternative A: 2-Hydroxyquinoline-4-carboxylic acid (HQA) . Lacks the 7-methoxy group. Commonly used as an organic sensitizer in luminescent Europium thin films [2].

  • Alternative B: Quinoline-4-carboxylic acid . Lacks both the 2-oxo and 7-methoxy modifications. Exists purely as a conjugated quinoline ring [3][4].

Quantitative FTIR Data Summary
Functional Group Vibration2-Hydroxy-7-methoxyquinoline-4-carboxylic acid2-Hydroxyquinoline-4-carboxylic acid (HQA) [2]Quinoline-4-carboxylic acid [3][4]
Carboxylic O-H Stretch 3200–2800 cm⁻¹ (Broad)3200–2800 cm⁻¹ (Broad)3300–2800 cm⁻¹ (Broad)
Lactam N-H Stretch ~3150 cm⁻¹ (Overlaps O-H)~3150 cm⁻¹ (Overlaps O-H)Absent
Carboxylic C=O Stretch ~1710 cm⁻¹ (Sharp)~1700 cm⁻¹ (Sharp)~1710 cm⁻¹ (Sharp)
Lactam C=O Stretch ~1650 cm⁻¹ (Strong)~1650 cm⁻¹ (Strong)Absent
Aromatic C=C / C=N 1610, 1580 cm⁻¹1600, 1570 cm⁻¹1600, 1570, 1550 cm⁻¹
Ether C-O Asym. Stretch ~1250 cm⁻¹ (Diagnostic) AbsentAbsent

Mechanistic Insight: The lactam C=O stretch (~1650 cm⁻¹) appears at a significantly lower wavenumber than the carboxylic C=O (~1710 cm⁻¹). This is caused by the resonance conjugation of the nitrogen lone pair with the carbonyl carbon, which imparts partial single-bond character to the C=O bond, thereby reducing its force constant and vibrational frequency. The ~1250 cm⁻¹ peak is the definitive marker for the 7-methoxy substitution.

Self-Validating Experimental Protocol for High-Resolution FTIR

To ensure data integrity and prevent spectral artifacts (such as the Christiansen effect), the following self-validating protocol must be strictly adhered to.

FTIR_Workflow A Sample: 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid B Desiccation (24h, in vacuo) Removes overlapping H2O bands A->B C Matrix Prep: KBr Pellet Press Minimizes scattering for rigid crystals B->C D Background Scan (Blank KBr) Accounts for ambient CO2/H2O C->D E Sample Scan (4000-400 cm⁻¹) 64 Scans, 4 cm⁻¹ Resolution D->E F Validation: Check 2350 cm⁻¹ Ensures complete CO2 subtraction E->F

Fig 2: Self-validating experimental workflow for high-resolution FTIR acquisition.

Step-by-Step Methodology & Causality
  • Sample Desiccation: Store the powder in a vacuum desiccator over anhydrous P₂O₅ for 24 hours prior to analysis.

    • Causality: Ambient moisture introduces a broad, intense O-H stretch at ~3300 cm⁻¹ and an H-O-H bending mode at ~1640 cm⁻¹. Because the diagnostic lactam N-H and C=O peaks reside in these exact regions, failure to desiccate will result in masked or artificially inflated peaks.

  • Matrix Selection (KBr Pellet vs. ATR): Grind 1–2 mg of the compound with 100 mg of IR-grade KBr in an agate mortar until a fine, homogeneous powder is achieved. Press at 10 tons for 2 minutes.

    • Causality: While Attenuated Total Reflectance (ATR) is faster, highly crystalline, rigid quinoline derivatives often suffer from poor contact with the diamond crystal and refractive index anomalies (Christiansen effect). A KBr pellet ensures isotropic distribution, yielding sharper, highly resolved peaks for accurate deconvolution of the overlapping C=O bands.

  • Acquisition Parameters: Collect the spectrum from 4000 to 400 cm⁻¹ using 64 co-added scans at a resolution of 4 cm⁻¹.

    • Causality: 64 scans improve the signal-to-noise ratio (SNR) by a factor of 8 ( 64​ ), which is critical for resolving the fine structure of the aromatic C=C stretches. A 4 cm⁻¹ resolution provides the optimal balance between resolving closely spaced peaks without introducing excessive instrumental noise.

  • System Validation (Trustworthiness Check): Before interpreting the data, examine the baseline at 2500 cm⁻¹ and 2350 cm⁻¹.

    • Causality: The baseline at 2500 cm⁻¹ must be completely flat (indicating proper grinding and lack of scattering). The region at 2350 cm⁻¹ must show no positive or negative doublet (confirming that atmospheric CO₂ was perfectly subtracted by the background scan). If either fails, the protocol must be restarted.

References

  • Räisänen, S., et al. (2023). Atomic/molecular layer deposition of europium–organic thin films on nanoplasmonic structures towards FRET-based applications. Nanoscale, 15, 16000-16008. Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10243, Quinoline-4-carboxylic acid. PubChem. Retrieved from [Link]

  • El-Sayed, R., et al. (2012). Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. International Journal of Organic Chemistry, 2(1), 49-55. Scientific Research Publishing. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxy-7-methoxyquinoline-4-carboxylic Acid

As researchers and drug development professionals, our work with novel chemical entities like 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid is foundational to scientific progress. This compound, and others in the quinol...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid is foundational to scientific progress. This compound, and others in the quinoline-carboxylic acid family, are instrumental in various research applications, including proteomics and antioxidant studies.[1][2][3] However, advancing science cannot come at the cost of safety or environmental stewardship. The proper disposal of this and any chemical is not merely a regulatory hurdle; it is a critical component of responsible research and a cornerstone of a robust safety culture.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid. Moving beyond a simple checklist, we will explore the causality behind these procedures, empowering you to make informed decisions that protect yourself, your colleagues, and the environment.

Hazard Identification and Essential Precautions

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While comprehensive toxicological data for this specific molecule may be limited, data from structurally similar quinoline derivatives provide a strong basis for a cautious approach.[4]

Anticipated Hazard Profile:

Hazard ClassificationDescriptionPrimary Precaution
Skin Corrosion/Irritation Category 2: Causes skin irritation.[5][6]Avoid all skin contact by wearing appropriate gloves and a lab coat.[7][8]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[5][6][9]Wear tight-sealing safety goggles or a face shield.[7][8]
Respiratory Irritation Category 3: May cause respiratory irritation.[6][9][10]Handle only in a well-ventilated area, preferably a certified chemical fume hood.[11]
Acute Oral Toxicity May be harmful if swallowed.[5][8][12]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9][13]
Long-Term Effects Some quinoline compounds are suspected mutagens and carcinogens.[4][13]Handle with extreme caution, minimizing exposure at all times.
Environmental Hazard Toxic to aquatic life with long-lasting effects.[13]Do not allow the compound or its waste to enter drains or waterways.[4][10][11]

Pre-Disposal Operations: Safe Handling and Spill Control

Effective disposal begins with minimizing waste and preventing uncontrolled releases. Adherence to rigorous handling and spill management protocols is the first line of defense.

Personal Protective Equipment (PPE)

A non-negotiable standard for handling this compound includes:

  • Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][14]

  • Skin Protection: A laboratory coat and chemically resistant gloves (e.g., nitrile) are mandatory.[7][11]

  • Respiratory Protection: Work should be conducted in a chemical fume hood.[11] If weighing the solid powder outside of a containment hood, a NIOSH/MSHA-approved respirator (such as an N95) is required to prevent inhalation of fine particles.[7][11][15]

Spill Management Protocol

Accidents can happen; a prepared response is critical.

  • Evacuate and Secure: Immediately alert others and evacuate the immediate spill area.[4][16] Restrict access.

  • Don PPE: Before addressing the spill, don the full, appropriate PPE.[16]

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an absorbent material like vermiculite, dry sand, or earth to prevent dust from becoming airborne.[4][17] Carefully sweep or shovel the material into a designated, labeled waste container.[5]

    • For Liquid Spills (Solutions): Stop the flow of material if it can be done without risk.[17] Contain the spill with non-combustible absorbent material (e.g., sand, vermiculite).[16][17] Collect the absorbed material and place it into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[11] All cleaning materials (wipes, absorbents) must be disposed of as hazardous waste.

  • Ventilate: Allow the area to ventilate before resuming work.[4]

The Core Disposal Workflow: A Step-by-Step Guide

The following diagram and protocol outline the systematic process for managing 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid waste from the point of generation to its final, compliant disposition.

G cluster_0 A Waste Generation (e.g., unused solid, contaminated labware, spent solutions) B Hazard Assessment (Review SDS & Institutional Guidelines) A->B Step 1 C Segregate Waste Streams (Solid vs. Liquid, Halogenated vs. Non-halogenated) B->C Step 2 D Select Compatible Container (Clearly marked, non-reactive material, sealable lid) C->D Step 3 E Properly Label Container (Full chemical name, hazard symbols, accumulation date) D->E Step 4 F Store in Satellite Accumulation Area (Secure, ventilated, secondary containment) E->F Step 5 G Schedule Pickup (Contact Institutional EHS for disposal by licensed contractor) F->G Step 6

Figure 1. Decision workflow for the safe disposal of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid.

Detailed Disposal Protocol:
  • Waste Segregation (The "Why"): As soon as waste is generated, it must be segregated. The primary reason is to prevent dangerous reactions. Mixing this compound's waste with incompatible materials, such as strong oxidizing agents, could lead to a hazardous reaction.[5] Furthermore, proper segregation into solid, liquid, and contaminated sharps waste streams is often required by disposal facilities and can impact disposal costs.

    • Solid Waste: Includes contaminated gloves, weigh boats, paper towels, and any unused solid compound.[11]

    • Liquid Waste: Includes any solutions containing the compound. Do not pour any waste containing this compound down the drain.[11]

    • Sharps: Contaminated needles or glassware must go into a designated sharps container.

  • Containerization:

    • All waste must be collected in a clearly labeled hazardous waste container.[11]

    • The container must be made of a material compatible with the waste and must have a secure, sealable lid.

    • Keep containers closed except when adding waste.

  • Labeling:

    • Proper labeling is a legal requirement and is critical for safety. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "2-Hydroxy-7-methoxyquinoline-4-carboxylic acid" (avoiding abbreviations).

      • The specific hazards (e.g., "Irritant," "Toxic").

      • The date when waste was first added to the container (accumulation start date).

  • Temporary Storage:

    • Store sealed waste containers in a designated Satellite Accumulation Area within or near the laboratory.

    • This area should be secure, well-ventilated, and away from general traffic.

    • Secondary containment (such as a larger bin) is highly recommended to contain any potential leaks.

Regulatory Compliance and Final Disposition

The ultimate disposal of chemical waste is governed by strict federal, state, and local regulations.

  • Waste Classification: As a chemical waste generator, you are legally required to determine if your waste is classified as hazardous under the US EPA's Resource Conservation and Recovery Act (RCRA), as detailed in 40 CFR Part 261.3.[7] Given its irritant properties and the potential hazards of the quinoline class, this compound's waste should always be managed as hazardous.

  • Institutional EHS: Your institution's Environmental Health and Safety (EHS) office is your most valuable resource.[11] They will provide specific guidelines, supply proper waste containers, and manage the final collection from your lab.

  • Licensed Disposal Contractor: All hazardous chemical waste must be disposed of through a licensed waste disposal contractor.[16][18] Your EHS office coordinates this service, ensuring that the waste is transported, treated, and disposed of in a compliant and environmentally sound manner.

By adhering to these detailed procedures, you directly contribute to a culture of safety and responsibility. Proper chemical disposal is a non-negotiable aspect of scientific excellence, ensuring that our pursuit of knowledge today does not create a legacy of harm for tomorrow.

References

  • NextSDS. (n.d.). 2-HYDROXY-7-METHOXY-QUINOLINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • ChemView. (2021, January 12). Section 2. Hazards identification. Retrieved from [Link]

  • SDS US. (2020, June 11). SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (2003, November 06). Material Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Hydroxy-7-methoxy-quinoline-2-carboxylic acid methyl ester. Retrieved from [Link]

  • MDPI. (2021, September 12). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]

  • PubMed. (2009, March 15). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. Retrieved from [Link]

  • Computational Chemistry Blog. (2025, October 08). Chemical compounds with environmental impact. Retrieved from [Link]

  • ResearchGate. (2025, December 06). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Taylor & Francis Online. (2021, June 08). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Handling 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid: Essential Safety and Operational Protocols

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of 2-Hydroxy-7-methox...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid. As no specific, comprehensive safety data sheet (SDS) is readily available for this compound, the following guidance is synthesized from expert knowledge and data on structurally analogous quinoline derivatives and carboxylic acids. Researchers must perform a thorough risk assessment for their specific experimental conditions and consult their institution's Environmental Health and Safety (EHS) department.

Hazard Analysis: Understanding the "Why" Behind the Precautions

Quinoline derivatives and carboxylic acids as classes of compounds present several potential hazards. Structurally similar molecules are known to be irritants and can be harmful.[1][2][3][4] The primary risks associated with 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid, based on analogous compounds, are:

  • Skin and Eye Irritation: Direct contact with the solid powder or solutions can cause skin irritation and serious eye irritation.[2][3][5]

  • Respiratory Tract Irritation: Inhalation of the fine powder can lead to irritation of the respiratory system.[3][4]

  • Toxicity if Swallowed: Ingestion may be harmful and cause irritation of the digestive tract.[4][5]

The operational plan detailed below is designed to mitigate these risks through a combination of engineering controls, administrative procedures, and the correct use of Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to minimize exposure risk. The selection of PPE is not a static checklist but is dictated by the specific task being performed.

Core Directive: Standard Laboratory PPE

This is the minimum required PPE for any work in the laboratory where this chemical is present, even if not directly handling it.

  • Laboratory Coat: A clean, buttoned lab coat protects skin and personal clothing from contamination.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Tightly fitting chemical splash goggles are required to protect against accidental splashes and airborne powder.[1][6][7]

  • Closed-Toe Shoes: Required for all laboratory work to protect feet from spills.[7][8]

Task-Specific PPE Requirements

The following table summarizes the required PPE for handling this compound in various laboratory procedures.

TaskRequired PPERationale & Key Considerations
Handling Solid Powder (Weighing, Aliquoting, Transferring)Core PPE + Nitrile Gloves + N95 Particulate RespiratorThe primary risk is inhalation of fine dust particles.[6] All weighing and transferring of the solid must be done in a chemical fume hood or a ventilated balance enclosure to minimize aerosolization.
Preparing Solutions (Dissolving in Solvents)Core PPE + Nitrile Gloves + Face Shield (over goggles)The risk of splashing is highest during this step.[6][7] Always add the solid to the solvent slowly.[6] This procedure must be performed in a certified chemical fume hood.[7][9]
Running Reactions & Transfers Core PPE + Nitrile GlovesWork should be conducted within a chemical fume hood to contain any potential vapors or aerosols. Ensure gloves are compatible with all chemicals in the procedure.
Spill Cleanup & Waste Disposal Core PPE + Chemical-Resistant Gloves (Nitrile or Neoprene) + N95 Respirator (if solid)Protects against direct contact with concentrated waste. Contaminated materials must not be handled with bare hands.

A Note on Glove Selection: Nitrile or neoprene gloves provide a suitable barrier for incidental contact.[6][7] Always inspect gloves for any signs of degradation or punctures before use. If prolonged contact is anticipated or if working with aggressive solvents, consult a glove compatibility chart and your institution's EHS office. After handling the chemical, remove gloves promptly and wash hands thoroughly.

Operational and Disposal Plans: A Step-by-Step Workflow

Adherence to a strict, logical workflow is critical for ensuring safety and experimental integrity. The following diagram and procedures outline the complete lifecycle of handling 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid in a laboratory setting.

G cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal Receiving 1. Receiving & Storage - Store in a cool, dry, well-ventilated area. - Keep container tightly closed. Weighing 2. Weighing Solid - In Fume Hood/Vented Enclosure - PPE: Goggles, Gloves, Lab Coat, N95 Respirator Receiving->Weighing Transport in secondary containment Solubilizing 3. Preparing Solution - In Fume Hood - PPE: Goggles + Face Shield, Gloves, Lab Coat Weighing->Solubilizing Reaction 4. Experimental Use - In Fume Hood - PPE: Goggles, Gloves, Lab Coat Solubilizing->Reaction Decontamination 5. Decontamination - Clean all glassware and surfaces. Reaction->Decontamination Post-Experiment Waste 6. Waste Segregation - Solid Waste (gloves, paper) - Liquid Waste (solutions) Decontamination->Waste Disposal 7. Final Disposal - Label all containers clearly. - Follow institutional hazardous waste protocols. Waste->Disposal

Caption: Workflow for Safely Handling 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid.

Procedural Steps
  • Receiving and Storage:

    • Upon receipt, inspect the container for damage.

    • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][10] The container must be kept tightly closed.[2][11]

  • Handling the Solid Compound:

    • Engineering Control: All procedures that may generate dust, such as weighing or transferring, must be performed within a certified chemical fume hood or a ventilated balance enclosure.[9]

    • PPE: Wear chemical splash goggles, a lab coat, nitrile gloves, and an N95 (or higher) particulate respirator.[6]

    • Procedure: Use a spatula for transfers. Avoid actions that could create dust clouds.

  • Preparing Solutions:

    • Engineering Control: Always work within a chemical fume hood.[7] Ensure the safety shower and eyewash station are accessible and unobstructed.[2][4]

    • PPE: Wear chemical splash goggles with a face shield for maximum protection, a lab coat, and nitrile gloves.

    • Procedure: When diluting or dissolving, always add the chemical solid to the solvent slowly.[6] Never add liquid to the dry solid in a way that could cause splashing.

  • Cleanup and Decontamination:

    • Wipe down all work surfaces and equipment that came into contact with the chemical using an appropriate solvent and then soap and water.

    • In case of a small spill, dampen the solid material with water before carefully sweeping it into a designated hazardous waste container.[12]

  • Disposal Plan:

    • Do not pour any waste containing this compound down the drain.[6]

    • Solid Waste: All contaminated disposable items (e.g., gloves, weigh boats, paper towels, respirator cartridges) must be collected in a clearly labeled hazardous waste container.[6][12]

    • Liquid Waste: Unused solutions and reaction mixtures must be collected in a separate, clearly labeled hazardous liquid waste container.

    • Final Disposal: All waste must be disposed of through your institution's EHS office according to local and federal regulations.[2][6]

By integrating these expert-derived protocols and understanding the rationale behind each step, researchers can ensure a secure environment for their work while maintaining the highest standards of scientific integrity.

References

  • NextSDS. (n.d.). 2-HYDROXY-7-METHOXY-QUINOLINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • PENTA. (2025). SAFETY DATA SHEET - Quinoline. Retrieved from [Link]

  • Cerebral-Overload. (2025). Laboratory Safety Rules for Acid Handling. Retrieved from [Link]

  • ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Perma-Chink Systems, Inc. (2022). SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (2003). Material Safety Data Sheet - L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline -3-carboxylic acid, 95%. Retrieved from [Link]

  • Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]

  • The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

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